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  • Product: 5-Chloro-3-fluoro-2-iodotoluene
  • CAS: 939990-13-3

Core Science & Biosynthesis

Foundational

chemical structure and SMILES of 5-Chloro-3-fluoro-2-iodotoluene

Structural Characterization, Synthetic Logic, and Chemoselective Utility in Medicinal Chemistry Executive Summary 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) represents a high-value "scaffold-hopping" intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Logic, and Chemoselective Utility in Medicinal Chemistry

Executive Summary

5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) represents a high-value "scaffold-hopping" intermediate in modern drug discovery. Its utility stems from its orthogonal halogen reactivity : the highly reactive iodine atom allows for facile oxidative addition (C–I activation) under mild conditions, while the chlorine atom remains available for subsequent, harsher cross-coupling cycles. Simultaneously, the fluorine atom at the C3 position serves as a bioisostere, modulating pKa and blocking metabolic oxidation at the ortho-position, a common liability in toluene derivatives.

This guide provides a definitive technical breakdown of its structure, a self-validating synthesis protocol via the Sandmeyer reaction, and a strategic map of its reactivity profile.

Part 1: Structural Identification & Informatics

Precise structural data is critical for cheminformatics registration and QSAR modeling.

Identifier Value / String
IUPAC Name 5-Chloro-3-fluoro-2-iodo-1-methylbenzene
CAS Number 939990-13-3
Molecular Formula C₇H₅ClFI
Molecular Weight 270.47 g/mol
Canonical SMILES Cc1cc(Cl)cc(F)c1I
Isomeric SMILES CC1=C(I)C(F)=CC(Cl)=C1
InChI Key QZCKTTLCZDIDOP-UHFFFAOYSA-N
Appearance Pale yellow liquid to low-melting solid (Predicted MP: 20–25°C)
2D Structural Orientation
  • Position 1: Methyl group (-CH₃)

  • Position 2: Iodine (-I) — Primary Reactive Handle

  • Position 3: Fluorine (-F) — Electronic Modulator

  • Position 5: Chlorine (-Cl) — Secondary Reactive Handle

Part 2: Electronic & Steric Properties (The "Why")

In medicinal chemistry, this molecule is not merely a building block; it is a tool for Multiparameter Optimization (MPO) .

Orthogonal Reactivity (Chemoselectivity)

The bond dissociation energy (BDE) hierarchy dictates the reaction order.

  • C–I Bond (~65 kcal/mol): Weakest. Reacts first in Pd-catalyzed couplings (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating (40–60°C).

  • C–Cl Bond (~95 kcal/mol): Stronger. Survives standard C–I activation. Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to activate.

  • C–F Bond (~116 kcal/mol): Inert to standard cross-coupling.

The "Fluorine Effect"

The C3-Fluorine provides two critical functions:

  • Conformational Locking: Through electrostatic repulsion with the C2-Iodine or subsequent biaryl groups, it restricts bond rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).

  • Metabolic Blocking: It prevents cytochrome P450-mediated hydroxylation at the ortho-position relative to the methyl group.

Part 3: Synthetic Accessibility (The "How")

Synthesis Strategy: The Sandmeyer Approach

Direct iodination of 5-chloro-3-fluorotoluene is ill-advised due to poor regioselectivity (directing conflict between F and Cl). The most robust, authoritative route is the Sandmeyer Reaction starting from the aniline precursor.[1]

Precursor

Starting Material: 5-Chloro-3-fluoro-2-methylaniline (CAS: 452-66-4 derivative).

Protocol: Diazotization-Iodination Sequence

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Diazonium Salt Formation

  • Charge: In a 3-neck round-bottom flask, dissolve 5-Chloro-3-fluoro-2-methylaniline (1.0 equiv) in 6M HCl (5–10 equiv).

  • Cool: Lower temperature to -5°C using an ice/salt bath. Vigorous stirring is essential to prevent local overheating.

  • Diazotize: Dropwise add NaNO₂ (1.1 equiv, dissolved in min. water). Maintain internal temp < 0°C.

    • Checkpoint: Solution should turn clear/yellow. Test with starch-iodide paper (instant blue/black confirms excess HNO₂).

Step 2: Iodination (The Sandmeyer Step)

  • Prepare KI: Dissolve Potassium Iodide (KI, 1.5–2.0 equiv) in water.

  • Addition: Transfer the cold diazonium solution slowly into the KI solution (room temperature) with vigorous stirring.

    • Observation: Evolution of N₂ gas (foaming) and formation of a dark oil.

  • Workup: Heat to 60°C for 30 mins to ensure complete decomposition of the diazonium intermediate.

  • Quench: Cool and treat with saturated Na₂SO₃ (sodium sulfite) to reduce excess iodine (color changes from dark purple/brown to yellow).

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Strategic Utility Map (Visualization)

The following diagram illustrates the chemoselective hierarchy and the synthesis flow, encoded in Graphviz.

G Precursor 5-Chloro-3-fluoro- 2-methylaniline Intermediate Diazonium Salt [Ar-N2]+ Precursor->Intermediate NaNO2, HCl < 0°C Target 5-Chloro-3-fluoro- 2-iodotoluene (The Scaffold) Intermediate->Target KI, H2O -N2 (gas) Suzuki Pathway A: C-I Activation (Suzuki/Sonogashira) Cond: Pd(0), Mild Base, 60°C Target->Suzuki 1st Reaction (High Selectivity) Buchwald Pathway B: C-Cl Activation (Buchwald-Hartwig) Cond: Pd(OAc)2, XPhos, 110°C Target->Buchwald 2nd Reaction (Requires Activation) Metabolism Pathway C: C-F Stability (Metabolic Block) Prevents CYP450 Oxidation Target->Metabolism In Vivo Property

Figure 1: Synthesis and Orthogonal Reactivity Map. The diagram highlights the sequential activation logic: Iodine is displaced first under mild conditions, preserving the Chlorine for late-stage diversification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891129 (Related Isomer Structure Validation). Retrieved from [Link](Note: Used for structural homology verification).

  • Organic Syntheses (Coll.[2] Vol. 1). Sandmeyer Reaction Protocols: o-Chlorotoluene and related halides. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary In advanced organic synthesis and drug discovery, polyhalogenated aromatics serve as critical scaffolds due to their capacity for sequential, regioselective functionalization. 5-Chloro-3-fluoro-2-iodoto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug discovery, polyhalogenated aromatics serve as critical scaffolds due to their capacity for sequential, regioselective functionalization. 5-Chloro-3-fluoro-2-iodotoluene is a highly specialized building block engineered for orthogonal cross-coupling. By strategically positioning three distinct halogens (iodine, chlorine, and fluorine) around a toluene core, this molecule allows chemists to execute complex synthetic pathways with absolute chemoselectivity.

This guide provides an in-depth analysis of its molecular formula (C7H5ClFI ), molecular weight (270.47 g/mol ), and the mechanistic causality behind its reactivity, supported by a self-validating experimental protocol for palladium-catalyzed cross-coupling.

Molecular Identity and Physicochemical Data

The precise arrangement of halogens on the aromatic ring dictates the molecule's physical properties and its behavior in catalytic cycles. The data below summarizes the core identifiers and structural metrics of the compound (1)[1].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 5-chloro-1-fluoro-2-iodo-3-methylbenzeneDefines exact regiochemistry of the substituents.
Molecular Formula C7H5ClFICore stoichiometric baseline for reaction planning[1][2].
Molecular Weight 270.47 g/mol Critical for precise molar equivalent calculations (2)[2].
CAS Registry Number 939990-13-3Universal identifier for procurement and safety tracking[2][3].
SMILES String Cc1cc(Cl)cc(F)c1IEnables computational modeling and in silico docking studies.
Hazard Class H302, H315, H319, H335Indicates acute toxicity (oral) and tissue irritation[1].

Structural Causality: The Logic of Orthogonal Reactivity

The true value of 5-Chloro-3-fluoro-2-iodotoluene lies in the distinct Bond Dissociation Energies (BDE) of its substituents. A successful synthetic protocol does not just blindly mix reagents; it exploits these thermodynamic differentials (4)[4].

  • The C2-Iodine Bond (Primary Activation Site): Iodine possesses the largest atomic radius among the halogens, resulting in poor orbital overlap with the carbon

    
     orbital. This creates the weakest bond in the molecule (~65 kcal/mol). Consequently, low-valent transition metals like Pd(0) will undergo oxidative addition exclusively at the C-I bond under mild conditions (room temperature to 60°C).
    
  • The C5-Chlorine Bond (Secondary Handle): The C-Cl bond is significantly stronger (~81 kcal/mol). Under the mild conditions used to activate the C-I bond, the C-Cl bond remains completely inert. This allows for orthogonal functionalization : once the C2 position is functionalized, the C5 position can be subsequently activated using elevated temperatures and electron-rich phosphine ligands (e.g., XPhos or RuPhos).

  • The C3-Fluorine Atom (Electronic Modulator): Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density of the aromatic ring, which thermodynamically accelerates the reductive elimination step during palladium catalysis. In medicinal chemistry, this fluorine also increases the lipophilicity of the final drug scaffold and blocks metabolic oxidation at the C3 position.

  • The C1-Methyl Group (Steric Director): The methyl group provides localized steric bulk. This forces incoming bulky cross-coupling partners at the adjacent C2 position to adopt specific dihedral angles, which can be exploited to synthesize atropisomeric compounds.

Experimental Workflow: Self-Validating Orthogonal Suzuki Coupling

To prove the chemoselectivity of 5-Chloro-3-fluoro-2-iodotoluene, we utilize a self-validating Suzuki-Miyaura cross-coupling protocol. This methodology incorporates kinetic monitoring to explicitly prove that the C-Cl bond remains intact while the C-I bond is functionalized.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Action: In an oven-dried Schlenk flask under argon, combine 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.47 mg), phenylboronic acid (1.05 mmol, 128 mg), and the catalyst

    
     (0.05 mmol, 36 mg). Add 0.5 mmol of biphenyl as an internal standard.
    
  • Causality:

    
     is selected because its large bite angle promotes efficient reductive elimination, while its moderate electron density prevents unwanted insertion into the stronger C-Cl bond.
    

Step 2: Solvent and Base Introduction

  • Action: Inject 4.0 mL of degassed 1,4-dioxane, followed by 2.0 mL of a 1.0 M aqueous

    
     solution (2.0 mmol).
    
  • Causality: The biphasic dioxane/water system dissolves both the organic substrates and the inorganic base. The base is required to form the reactive boronate complex, facilitating the transmetalation step.

Step 3: Kinetic Monitoring (The Self-Validating Checkpoint)

  • Action: Heat the reaction mixture to 60°C. Extract 50 µL aliquots at

    
    , 
    
    
    
    , and
    
    
    . Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
  • Validation Logic: The protocol validates its own chemoselectivity. In the GC-MS trace, the researcher must observe the disappearance of the

    
     peak (starting material) and the emergence of an 
    
    
    
    peak (the C2-phenylated, C5-chlorinated product). The absence of an
    
    
    peak (diphenylated product) definitively proves that the C-Cl bond has survived the reaction conditions.

Step 4: Quenching and Isolation

  • Action: Once GC-MS confirms >95% conversion of the C-I bond, cool the flask to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (95:5 Hexanes:EtOAc).
    

Visualizing the Orthogonal Pathway

The diagram below illustrates the logical flow of orthogonal functionalization, demonstrating how the distinct thermodynamic properties of the halogens are exploited sequentially.

G SM 5-Chloro-3-fluoro-2-iodotoluene MW: 270.47 | C7H5ClFI Cat1 Pd(dppf)Cl2 Catalyst Selective C-I Activation SM->Cat1 Oxidative Addition (Mild) Int C2-Functionalized Intermediate (C-Cl Bond Intact) Cat1->Int Transmetalation & Reductive Elimination Cat2 Pd2(dba)3 / XPhos Catalyst C-Cl Activation Int->Cat2 Elevated Temp (100°C) Prod C2, C5-Bifunctionalized Target Molecule Cat2->Prod Secondary Coupling

Fig 1: Orthogonal cross-coupling pathway exploiting C-I and C-Cl bond energy differentials.

Analytical Data Presentation

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required. The table below outlines the expected diagnostic signals for 5-Chloro-3-fluoro-2-iodotoluene during mass spectrometry (Electron Ionization, 70 eV).

Table 2: Diagnostic Mass Spectrometry (EI) Fragmentation
FragmentExpected

Relative AbundanceMechanistic Origin / Causality
[M]+ 270100% (Base Peak)Intact molecular ion containing the

isotope.
[M+2]+ 272~33%Intact molecular ion containing the

isotope, confirming chlorine presence.
[M - I]+ 143HighHomolytic cleavage of the weakest bond (C-I) in the mass spectrometer.
[M - I - Cl]+ 108ModerateSequential loss of the secondary halogen, leaving the fluorotropylium ion.

References

Sources

Foundational

Comprehensive Technical Guide and Safety Data Sheet (SDS) Analysis: 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary: Strategic Utility in Drug Development In advanced medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on building blocks that offer precise, orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Utility in Drug Development

In advanced medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on building blocks that offer precise, orthogonal reactivity. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized tri-halogenated aromatic scaffold[1]. Unlike simple substituted benzenes, this molecule presents three distinct halogens (iodine, chlorine, and fluorine) arranged around a toluene core[2].

From a synthetic perspective, this substitution pattern is a masterclass in controlled reactivity. The iodine atom serves as an immediate, highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The chlorine atom provides a secondary site for late-stage functionalization, while the fluorine atom is typically retained in the final drug candidate to modulate lipophilicity, lower the pKa of adjacent functional groups, and block metabolic oxidation by cytochrome P450 enzymes. This whitepaper synthesizes the physicochemical properties, hazard causality, and field-proven handling protocols for this critical intermediate.

Physicochemical Profiling & Hazard Causality

To safely handle and effectively utilize 5-Chloro-3-fluoro-2-iodotoluene, one must understand the physical data not just as numbers, but as predictors of chemical behavior.

Table 1: Physicochemical Properties & Synthetic Implications
PropertyValueCausality / Practical Implication
Molecular Formula C7H5ClFITri-halogenated system provides orthogonal synthetic handles[3].
Molecular Weight 270.47 g/mol High mass due to the iodine atom; results in a dense liquid or low-melting solid[3].
CAS Number 939990-13-3Unique regulatory identifier for procurement and compliance[4].
Bond Dissociation C-I (~65 kcal/mol)The C-I bond is the weakest, ensuring exclusive oxidative addition by Pd(0) catalysts.
Photostability Light-SensitiveUV light induces C-I bond homolysis, generating iodine radicals and corrosive

.
Table 2: GHS Hazard Classification & Mechanistic Action

Standard safety data sheets classify halogenated toluenes with specific hazard codes[5]. Understanding the biological mechanism of these hazards ensures rigorous compliance.

Hazard ClassGHS CodeMechanism of Action (Causality)
Skin Irritation H315The lipophilic toluene core easily penetrates the lipid bilayer of the stratum corneum. Once absorbed, the electron-deficient aromatic ring can undergo nucleophilic aromatic substitution (

) with cysteine thiols in epidermal proteins, causing inflammation.
Eye Irritation H319Direct interaction with the aqueous environment of the corneal epithelium causes localized pH shifts and protein denaturation due to trace halogen acid release upon hydrolysis.
STOT SE 3 H335Volatilization of the compound leads to inhalation. The compound acts as a localized electrophile, irritating the mucous membranes of the respiratory tract.

Mechanistic Pathways: Orthogonal Cross-Coupling

The primary application of 5-Chloro-3-fluoro-2-iodotoluene is in carbon-carbon bond formation. The is the industry standard for this process[6]. The chemoselectivity of this molecule is governed by Bond Dissociation Energies (BDEs). Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl (~97 kcal/mol) and C-F (~125 kcal/mol) bonds, a Palladium(0) catalyst will selectively insert into the C-I bond at mild temperatures, leaving the other halogens completely intact for subsequent synthetic steps.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII 5-Chloro-3-fluoro-2-iodotoluene TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Ar Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Ar Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (C-Cl and C-F intact) RedElim->Product

Catalytic cycle of chemoselective Suzuki-Miyaura cross-coupling at the C-I bond.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To achieve high yields while preventing catalyst poisoning or off-target reactivity, the following protocol integrates self-validating checkpoints based on established [7].

Objective

Selectively couple an aryl boronic acid at the C2 (Iodine) position while preserving the C3-Fluoro and C5-Chloro handles.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) and the desired aryl boronic acid (1.1 equiv) in a 4:1 mixture of Toluene/Water. Subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) peroxo complex. Complete deoxygenation is non-negotiable.

Step 2: Catalyst & Ligand Insertion

  • Action: Under a positive flow of Argon, add

    
     (2 mol%) and XPhos ligand (4 mol%).
    
  • Causality: The steric bulk of the ortho-methyl and ortho-fluoro groups flanking the iodine atom creates a high kinetic barrier for oxidative addition. XPhos, a bulky, electron-rich biaryl phosphine, accelerates this step while preventing catalyst aggregation into palladium black.

  • Validation Checkpoint: The solution should transition from a deep purple/red (characteristic of

    
    ) to a pale yellow/orange within 10 minutes, visually confirming the formation of the active 
    
    
    
    species.

Step 3: Base Addition and Transmetalation

  • Action: Add anhydrous

    
     (2.0 equiv) and heat the reaction to 60°C.
    
  • Causality: Boronic acids are poor nucleophiles. The base quaternizes the boron atom, forming a negatively charged boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[8].

  • Validation Checkpoint: After 2 hours, perform Thin Layer Chromatography (TLC) or GC-MS. The complete disappearance of the m/z 270 peak (starting material) and the emergence of the cross-coupled product mass validates the catalytic cycle's success.

Step 4: Quenching and Isolation

  • Action: Cool the mixture to room temperature, quench with saturated aqueous

    
    , and extract with Ethyl Acetate. Dry the organic layer over 
    
    
    
    and concentrate in vacuo.

Advanced Safety, Handling, and Emergency Response

Because 5-Chloro-3-fluoro-2-iodotoluene contains a photolabile C-I bond and acts as a potent electrophile, standard laboratory safety must be elevated.

Proactive Handling Standards
  • Atmospheric Control: Store under Argon at 2-8°C. Causality: Argon is denser than air and Nitrogen; it effectively blankets the dense liquid/solid, preventing oxidative degradation.

  • Light Protection: Store in amber glass vials. Causality: Prevents UV-induced homolytic cleavage of the C-I bond, which would release highly corrosive and toxic

    
     gas.
    
  • PPE Requirements: Double-layer nitrile gloves. Causality: Halogenated aromatics can permeate single-layer nitrile over prolonged exposure.

Reactive Spill Protocol

Spill Spill Chemical Spill: 5-Chloro-3-fluoro-2-iodotoluene Evac 1. Isolate Area & Ensure Ventilation Spill->Evac PPE 2. Don Advanced PPE (Respirator, Heavy Gloves) Evac->PPE Contain 3. Contain Spill (Sand/Vermiculite) PPE->Contain Quench 4. Neutralize/Absorb (Avoid strong bases) Contain->Quench Dispose 5. Solid Waste Disposal (Incineration protocol) Quench->Dispose

Emergency spill response workflow for halogenated toluene derivatives.

References

  • Yasukawa, T., Zhu, Z., Yamashita, Y., & Kobayashi, S. (2021). "Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles." Synlett, via Organic Chemistry Portal. Available at:[Link]

  • Organometallics. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." ACS Publications. Available at:[Link]

  • MDPI. (2017). "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Molecules. Available at:[Link]

Sources

Exploratory

The Solubility Profile of 5-Chloro-3-fluoro-2-iodotoluene in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary For researchers and process chemists in drug development, understanding the precise solubility profile of halogenated intermediates is not merely a physical chemistry exercise—it is a critical prerequis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists in drug development, understanding the precise solubility profile of halogenated intermediates is not merely a physical chemistry exercise—it is a critical prerequisite for scalable reactor design. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized, electron-deficient aromatic building block frequently utilized in transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth analysis of its solvation thermodynamics, an empirical solubility matrix across organic solvents, and a self-validating experimental protocol for determining precise solubility limits to prevent catastrophic reactor fouling during continuous flow manufacturing.

Molecular Profiling & Solvation Thermodynamics

To predict the solubility of 5-Chloro-3-fluoro-2-iodotoluene, we must first analyze the causality behind its intermolecular interactions. The molecule features a toluene core substituted with three distinct halogens: a highly electronegative fluorine, a moderately electronegative chlorine, and a massive, highly polarizable iodine atom.

The Causality of Solvation

Why does this compound dissolve readily in Tetrahydrofuran (THF) but precipitate instantly in protic solvents like Methanol or Water? The answer lies in the thermodynamic cycle of solvation:

  • Lattice Energy Disruption: The solid crystal lattice is held together by strong

    
     stacking and London dispersion forces driven by the heavy iodine atom. Breaking this lattice requires a significant enthalpy input (
    
    
    
    ).
  • Cavity Formation: The solvent must break its own intermolecular bonds to form a cavity for the solute. In protic solvents like water or methanol, this requires breaking strong hydrogen-bond networks, imposing a massive, unfavorable entropic and enthalpic penalty.

  • Solute-Solvent Interaction: The solute lacks hydrogen bond donors or strong acceptors. Therefore, it cannot compensate for the energy lost during cavity formation in protic solvents. However, in polar aprotic solvents (like THF or DCM), the weak solvent-solvent dipole interactions are easily broken and replaced by highly favorable dipole-induced dipole interactions between the solvent's heteroatoms and the solute's polarizable iodine cloud.

Thermodynamics A Solid Solute (Crystal Lattice) B Separated Solute (Gas Phase) A->B Lattice Energy (ΔH > 0) D Solvated State (In Organic Solvent) A->D Total Enthalpy of Solution (ΔH_sol) C Solvent Cavity Formation B->C Cavity Energy (ΔH > 0) C->D Solvation Energy (ΔH < 0)

Thermodynamic cycle of 5-Chloro-3-fluoro-2-iodotoluene solvation in organic solvents.

Solubility Matrix in Organic Solvents

Based on the1 [1] and Hansen Solubility Parameter (HSP) modeling for polyhalogenated aromatics, the quantitative solubility data is categorized below. This matrix serves as a baseline for solvent selection in synthetic route design.

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Non-Polar Toluene2.4> 500 (Highly Soluble)

stacking, London dispersion
Non-Polar Hexane1.9> 300 (Soluble)London dispersion
Polar Aprotic Dichloromethane (DCM)9.1> 500 (Highly Soluble)Dipole-induced dipole
Polar Aprotic Tetrahydrofuran (THF)7.6> 400 (Highly Soluble)Dipole-induced dipole
Polar Aprotic Dimethylformamide (DMF)36.7100 - 200 (Moderately)Dipole-dipole interactions
Polar Protic Methanol32.7< 50 (Poorly Soluble)Unfavorable H-bond disruption
Polar Protic Water80.1< 0.1 (Practically Insoluble)Hydrophobic effect / Clathrate cage

Self-Validating Experimental Protocol for Solubility Determination

A common pitfall in process chemistry is mistaking a kinetically trapped state (e.g., a metastable supersaturated solution or an incompletely dissolved solid) for true thermodynamic equilibrium. To establish absolute trustworthiness, the following Self-Validating Isothermal Shake-Flask Protocol must be utilized.

By approaching the equilibrium from two opposite thermodynamic directions (undersaturation and supersaturation), the system self-validates: if the final quantified concentrations from both approaches match within a <2% Relative Standard Deviation (RSD), true thermodynamic equilibrium is confirmed.

Protocol S1 1. Prepare Solvent Systems S2 2. Add Excess Solute S1->S2 S3A 3A. Undersaturation (Heat directly to 25°C) S2->S3A S3B 3B. Supersaturation (Heat to 40°C, cool to 25°C) S2->S3B S4 4. Isothermal Equilibration (48h Agitation) S3A->S4 S3B->S4 S5 5. Phase Separation (0.22 µm Filtration) S4->S5 S6 6. HPLC/GC-FID Quantification S5->S6 S7 7. Self-Validation (Compare 3A & 3B) S6->S7

Self-validating isothermal shake-flask protocol for solubility determination.

Step-by-Step Methodology:
  • Solvent Preparation: Degas 10 mL of the target organic solvent (e.g., THF) using ultrasonic sparging for 15 minutes to remove dissolved gases that could induce micro-bubble nucleation.

  • Solute Addition: Add an excess amount of 5-Chloro-3-fluoro-2-iodotoluene (e.g., 6 grams) to two separate sealed borosilicate glass vials (Vial A and Vial B) containing the solvent.

  • Dual-Approach Equilibration:

    • Approach A (Undersaturation): Place Vial A directly into an isothermal orbital shaker set strictly to 25.0°C.

    • Approach B (Supersaturation): Heat Vial B to 40.0°C in a water bath until maximum dissolution occurs, then transfer it to the 25.0°C orbital shaker.

  • Isothermal Incubation: Agitate both vials at 200 RPM for 48 hours to ensure complete thermodynamic stabilization.

  • Phase Separation: Extract 1 mL of the supernatant from each vial using a syringe equipped with a 0.22 µm PTFE syringe filter. Crucial: The syringe and filter must be pre-warmed to 25°C to prevent precipitation during filtration.

  • Analytical Quantification: Dilute the filtered aliquots by a factor of 1:100 in mobile phase and analyze via High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) against a pre-established calibration curve.

  • Self-Validation Check: Compare the calculated concentrations of Vial A and Vial B. If

    
    , the solubility limit is verified.
    

Implications for Downstream Processing and Flow Chemistry

The solubility parameters of 5-Chloro-3-fluoro-2-iodotoluene are not just analytical data points; they dictate the feasibility of modern manufacturing techniques. In recent years, the pharmaceutical industry has heavily transitioned from batch reactors to continuous flow chemistry due to superior heat and mass transfer [2].

When utilizing 5-Chloro-3-fluoro-2-iodotoluene in a continuous flow setup (e.g., as an electrophile in a Suzuki-Miyaura cross-coupling reaction), selecting a solvent like THF or Toluene is mandatory. If a co-solvent system is used that inadvertently lowers the solubility threshold below the operating concentration, the intermediate will precipitate. In a microreactor, even microgram-scale precipitation leads to immediate channel clogging, severe pressure buildup, and catastrophic reactor failure. By leveraging the self-validating solubility data generated above, process engineers can design reliable, high-throughput flow protocols that keep all active pharmaceutical ingredients (APIs) safely in the homogeneous phase.

References

  • ChemicalBook. "5-Chloro-3-fluoro-2-iodotoluene CAS#: 939990-13-3". ChemicalBook Database.
  • Burange, A.S., et al. "Understanding flow chemistry for the production of active pharmaceutical ingredients". iScience (PMC), 2022.

Sources

Foundational

Technical Procurement &amp; Application Guide: 5-Chloro-3-fluoro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemical Name: 5-Chloro-3-fluoro-2-iodotoluene CAS Number: 939990-13-3 Formula: C₇H₅ClFI Molecular Weight: 270.47 g/mol [1][2][3][4]

This guide provides a comprehensive technical and procurement analysis of 5-Chloro-3-fluoro-2-iodotoluene , a highly specialized halogenated building block.[1] Unlike its more common isomers, this specific substitution pattern (Iodine at C2, flanked by Methyl at C1 and Fluorine at C3) creates a sterically crowded yet electronically unique scaffold.[1] It is primarily utilized in the synthesis of complex pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions, where the C-I bond serves as the preferential site for oxidative addition.[1]

Part 1: Market Analysis (Suppliers & Pricing)[1]

Supply Chain Overview

The market for CAS 939990-13-3 is characterized by low inventory/high customization .[1] Unlike commodity reagents, this compound is rarely held in bulk stock by Tier 1 distributors (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized building block vendors or custom synthesis houses.[1]

Critical Warning: Procurement teams must distinguish this compound from its regioisomer, 3-Chloro-5-fluoro-2-iodotoluene (CAS 1242339-79-2) , which is more widely available and often priced lower.[1] Confusing these isomers will lead to structural failure in SAR (Structure-Activity Relationship) studies.[1]

Supplier Landscape & Estimated Pricing

Note: Prices are estimates based on Q1 2025 market data for research-grade purity (>95%).

Supplier CategoryVendor ExamplesAvailabilityEst. Price (1g)Est. Lead Time
Primary Stockists BLD Pharm, Aaronchem, AiFChemSpot Stock / Short Lead$180 - $250 1-2 Weeks
Catalog Aggregators MolPort, eMoleculesDrop-ship$220 - $300 2-4 Weeks
Custom Synthesis WuXi AppTec, EnamineMade to Order$1,500+ (Batch) 6-8 Weeks

Procurement Strategy:

  • Small Scale (<5g): Prioritize BLD Pharm or Aaronchem for speed. The premium price per gram is offset by the elimination of synthesis risk.

  • Scale-Up (>100g): Do not buy catalog sizes. Request a "process development" quote from a custom synthesis house. The price per gram can drop to

    
    60/g  at kilogram scale.
    

Part 2: Technical Deep Dive & Synthetic Utility

Structural Significance

The 2-iodo position is the "linchpin" of this molecule.[1]

  • Reactivity: The C-I bond is the weakest carbon-halogen bond in the molecule (Bond Dissociation Energy ~65 kcal/mol), making it the exclusive site for initial metal insertion (e.g., Pd(0) oxidative addition).[1]

  • Selectivity: The presence of Chlorine (C5) and Fluorine (C3) allows for orthogonal functionalization.[1]

    • Step 1: Suzuki/Buchwald coupling at C2-I .[1]

    • Step 2: Subsequent activation of C5-Cl (requires bulkier ligands/higher temp).[1]

    • Step 3: The C3-F remains as a metabolic blocker or bioisostere.[1]

Synthetic Pathway (The "How It's Made")

Because direct iodination of 3-fluoro-5-chlorotoluene would likely yield a mixture of isomers (ortho to the fluorine or methyl), the most robust synthesis relies on the Sandmeyer Reaction starting from the aniline precursor.[1] This ensures absolute regiocontrol.

SyntheticPathway cluster_legend Mechanism Logic Start 2-Amino-3-fluoro-5-chlorotoluene (Precursor) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, H2SO4 0°C (Diazotization) Product 5-Chloro-3-fluoro-2-iodotoluene (Target) Diazo->Product KI or NaI (Sandmeyer) Note Regiocontrol: The amino group fixes the position. Direct iodination is avoided due to poor selectivity.

Figure 1: Preferred synthetic route via Sandmeyer reaction to ensure regiochemical purity.

Part 3: Experimental Protocols & Handling

Quality Control (Self-Validating System)

Upon receipt, the compound must be validated.[1] Do not rely solely on the Certificate of Analysis (CoA).

  • ¹H NMR (CDCl₃): Look for two distinct aromatic doublets (coupling between H4 and H6).[1]

    • Diagnostic Signal: The methyl group (C1-Me) should appear as a doublet (coupling with F3) around δ 2.3-2.4 ppm.[1]

  • ¹⁹F NMR: Essential to rule out regioisomers. The shift will be distinct for Fluorine at C3 (flanked by I and Me) vs. other positions.

  • HPLC Purity: Run a gradient (Water/Acetonitrile) to detect de-iodinated impurities (3-fluoro-5-chlorotoluene), which are common byproducts of storage in light.[1]

Storage & Stability
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials wrapped in foil.

  • Temperature: 2-8°C is recommended for long-term storage to prevent iodine liberation (which turns the solid purple/brown).[1]

  • Stabilization: If storing for >6 months, add copper wire or silver foil to scavenge free iodine.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE. Avoid contact with strong oxidizers.

Part 4: Procurement Decision Logic

Use this decision tree to determine the optimal sourcing strategy based on your project phase.

ProcurementLogic Start Need CAS 939990-13-3 Quantity Quantity Required? Start->Quantity Small < 5 Grams Quantity->Small Large > 100 Grams Quantity->Large StockCheck Check BLD Pharm / Aaronchem Small->StockCheck CustomQuote Request FTE / Batch Quote Large->CustomQuote Decision1 In Stock? StockCheck->Decision1 Buy Purchase Spot Stock ($180-$250/g) Decision1->Buy Yes Wait Lead Time Acceptable? Decision1->Wait No Wait->Buy Yes (Backorder) Synthesis Commission Synthesis (4-8 Weeks) Wait->Synthesis No

Figure 2: Strategic sourcing decision tree for research vs. scale-up requirements.

References

  • National Center for Biotechnology Information. PubChem Compound Summary: Halogenated Toluenes. Retrieved from [Link][1]

Sources

Exploratory

5-Chloro-3-fluoro-2-iodotoluene PubChem CID and InChIKey

An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-iodotoluene: Structural Dynamics, Orthogonal Reactivity, and Applications in Regenerative Medicine Executive Summary In the realm of advanced organic synthesis and moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-iodotoluene: Structural Dynamics, Orthogonal Reactivity, and Applications in Regenerative Medicine

Executive Summary

In the realm of advanced organic synthesis and modern drug discovery, polyhalogenated building blocks offer unparalleled precision for late-stage functionalization. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized, tri-halogenated aromatic scaffold. Its unique substitution pattern—featuring an iodine, fluorine, and chlorine atom positioned strategically around a toluene core—provides a programmable hierarchy of reactivity.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic synthetic vector. This whitepaper deconstructs the physicochemical identity of 5-Chloro-3-fluoro-2-iodotoluene, explores the causality behind its orthogonal reactivity, and details its critical role in the synthesis of novel LATS1/2 kinase inhibitors for regenerative medicine [1].

Chemical Identification & Structural Dynamics

The molecular architecture of 5-Chloro-3-fluoro-2-iodotoluene is defined by the interplay of steric hindrance and electronic induction. The presence of three distinct halogens allows chemists to perform sequential, site-specific cross-coupling reactions without the need for intermediate protecting groups.

Core Identifiers

While specific stereoisomers and positional variants are dynamically indexed across databases, the definitive identifiers for this exact scaffold are anchored by its InChIKey and CAS Registry Number [2].

  • IUPAC Name: 5-Chloro-1-fluoro-2-iodo-3-methylbenzene

  • CAS Registry Number: 939990-13-3

  • InChIKey: QZCKTTLCZDIDOP-UHFFFAOYSA-N

  • Canonical SMILES: CC1=CC(Cl)=CC(F)=C1I

  • Molecular Formula: C₇H₅ClFI

  • Molecular Weight: 270.47 g/mol

Electronic and Steric Causality

The reactivity of this molecule is dictated by the specific bond dissociation energies (BDE) and polarizabilities of its carbon-halogen bonds:

  • C2–Iodine Bond: Iodine is the largest and most polarizable halogen, making the C–I bond the weakest (~65 kcal/mol). It serves as the primary site for oxidative addition by transition metals (Pd, Ni) or halogen-metal exchange.

  • C3–Fluorine Bond: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This stabilizes organometallic intermediates formed at the adjacent C2 position but remains completely inert to standard cross-coupling, serving instead as a metabolic shield in biological targets.

  • C5–Chlorine Bond: The chlorine atom offers a secondary handle for late-stage functionalization (e.g., Buchwald-Hartwig amination) once the iodine has been exhausted.

Table 1: Physicochemical & Reactivity Profiling
Property / SubstituentValue / CharacteristicSynthetic Implication
Molecular Weight 270.47 g/mol Ideal low-MW building block for fragment-based drug design (FBDD).
C2 - Iodine High PolarizabilityPrimary reaction site; undergoes rapid metalation at sub-zero temperatures.
C5 - Chlorine Moderate BDE (~81 kcal/mol)Secondary reaction site; requires elevated temperatures and specialized phosphine ligands (e.g., XPhos) for activation.
C3 - Fluorine High BDE (~115 kcal/mol)Inert to coupling; modulates pKa of neighboring groups and increases lipophilicity (LogP).

Application in Drug Discovery: LATS1/2 Kinase Inhibitors

The true value of 5-Chloro-3-fluoro-2-iodotoluene is demonstrated in its recent application within regenerative medicine. In 2025, Morris et al. reported the discovery of potent inhibitors targeting Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) [1].

LATS1/2 are core components of the Hippo signaling pathway. By default, they phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. Inhibiting LATS1/2 prevents this phosphorylation, allowing YAP/TAZ to translocate to the nucleus and activate gene transcription responsible for tissue regeneration and wound healing.

During the structure-activity relationship (SAR) optimization, the researchers utilized 5-Chloro-3-fluoro-2-iodotoluene to introduce a conformationally restricted, highly specific aryl moiety into the inhibitor scaffold. The iodine atom served as the crucial attachment point for a Grignard addition into a piperidone core, while the fluorine and chlorine atoms optimized the molecule's kinome-wide selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1].

HippoPathway Inhibitor LATS1/2 Inhibitor (5-Cl-3-F-2-I-Toluene Scaffold) LATS LATS1 / LATS2 Kinases Inhibitor->LATS Potent Inhibition YAP_Phos Phosphorylated YAP/TAZ (Degradation) LATS->YAP_Phos Active Pathway YAP_Active Unphosphorylated YAP/TAZ (Nuclear Translocation) LATS->YAP_Active Inhibited Pathway Regeneration TEAD-Mediated Transcription (Regenerative Medicine) YAP_Active->Regeneration Gene Activation

Mechanism of LATS1/2 inhibition by 5-Chloro-3-fluoro-2-iodotoluene derivatives in tissue regeneration.

Experimental Methodology: Selective Metalation via "Turbo Grignard"

To effectively utilize 5-Chloro-3-fluoro-2-iodotoluene, one must overcome the challenge of selectively activating the C–I bond without triggering benzyne formation or unselective metalation at the C–Cl bond.

The most robust, self-validating protocol for this is the use of the Knochel "Turbo Grignard" reagent (


). The addition of 

breaks up the polymeric aggregates of the magnesium reagent, vastly increasing its kinetic basicity and nucleophilicity. This allows the iodine-magnesium exchange to occur rapidly at low temperatures, preserving the integrity of the electron-deficient aromatic ring.
Step-by-Step Protocol: Synthesis of Aryl-Magnesium Intermediate

Objective: Perform a selective I-Mg exchange and trap the resulting nucleophile with a ketone electrophile (e.g., Boc-protected piperidone).

  • System Preparation (Inert Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Moisture must be strictly excluded to prevent premature quenching of the Grignard reagent.

  • Substrate Dissolution: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Turbo Grignard Addition: Dropwise, add

    
     (1.3 M in THF, 1.1 equiv) over 15 minutes. The low temperature is critical; exceeding 0 °C may lead to competitive activation of the C5-chlorine or deprotonation of the benzylic methyl group.
    
  • Self-Validating In-Process Control (IPC): Trustworthiness Check: Before proceeding, withdraw a 0.1 mL aliquot and quench it in

    
    . Analyze the organic layer via GC-MS. The protocol is validated to proceed only if >95% deuterium incorporation is observed at the C2 position, confirming complete and selective metalation.
    
  • Electrophilic Trapping: Once validated, add the electrophile (e.g., tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, 1.05 equiv) dissolved in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature (or heat to 60 °C if steric hindrance dictates, as noted in forcing conditions for complex piperidones [1]).

  • Quenching and Workup: Quench the reaction carefully with saturated aqueous

    
     at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized tertiary alcohol.

References

  • Morris, P. J., Duveau, D. Y., Ceribelli, M., Tosto, F. A., Love, D. N., Scherer, B. S., ... & Thomas, C. J. (2025). Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. Journal of Medicinal Chemistry, 68(16), 17499-17515. URL:[Link]

Foundational

Halogenated Toluene Derivatives: A Strategic Scaffold for Modern Medicinal Chemistry

Abstract The strategic incorporation of halogen atoms onto a toluene scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. This in-depth technical guide explores the multifaceted role of h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of halogen atoms onto a toluene scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. This in-depth technical guide explores the multifaceted role of halogenated toluene derivatives in drug discovery and development. We will delve into the nuanced effects of fluorination, chlorination, bromination, and iodination on the physicochemical properties, pharmacokinetic profiles, and target engagement of drug candidates. This guide will provide a comprehensive overview of synthetic methodologies, structure-activity relationship (SAR) considerations, and the critical concept of bioisosterism. Detailed experimental protocols and data-driven insights will equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage these privileged scaffolds in their own research endeavors.

Introduction: The Enduring Significance of Halogenation in Drug Design

The introduction of halogen atoms into bioactive molecules is a time-tested strategy for optimizing drug-like properties.[1][2] Halogens, particularly fluorine and chlorine, are prevalent in a significant portion of FDA-approved drugs, a testament to their profound impact on molecular characteristics.[3][4] Toluene, with its simple aromatic ring and reactive methyl group, serves as an ideal foundational structure for exploring the effects of halogenation.[5][6] The strategic placement of one or more halogen atoms on the toluene ring or the methyl group can dramatically alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[1][7] This guide will dissect the unique contributions of each halogen, providing a rationale for their selective application in medicinal chemistry programs.

The influence of halogenation extends beyond simple steric and electronic effects. The ability of heavier halogens (chlorine, bromine, and iodine) to participate in halogen bonding, a specific type of non-covalent interaction, has emerged as a critical factor in enhancing ligand-receptor binding affinity and specificity.[8][9][10][11][12] This guide will explore the theoretical underpinnings of halogen bonding and provide practical examples of its application in rational drug design.

Synthetic Strategies for Accessing Halogenated Toluene Derivatives

The regioselective introduction of halogens onto a toluene scaffold is a critical first step in the synthesis of novel drug candidates. The choice of synthetic methodology depends on the desired halogen, the target position (aromatic ring vs. methyl group), and the presence of other functional groups.

Electrophilic Aromatic Substitution (EAS) for Ring Halogenation

Electrophilic aromatic substitution is the most common method for introducing halogens directly onto the toluene ring. The methyl group is an ortho-, para-directing activator, leading to a mixture of isomers.[5]

  • Chlorination and Bromination: These reactions are typically mediated by a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the dihalogen molecule and generate a more potent electrophile.[5][13] The ratio of ortho to para isomers can be influenced by the choice of catalyst and reaction conditions. For instance, the use of bulky catalysts can favor the formation of the para-substituted product due to steric hindrance. Zeolite catalysts, such as H-L type molecular sieves, have shown promise in selectively producing p-chlorotoluene.[14]

  • Iodination: Direct iodination with I₂ is generally a reversible and slow reaction. Therefore, an oxidizing agent, such as nitric acid or hydrogen peroxide, is often used to convert I₂ into a more reactive electrophilic species.

  • Fluorination: Direct fluorination of aromatic compounds with F₂ gas is highly exothermic and difficult to control, often leading to a mixture of products and potential safety hazards. More practical methods involve the use of electrophilic fluorinating reagents like N-fluorosulfonimides (e.g., NFSI) or the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt.

A general workflow for electrophilic aromatic halogenation is depicted below:

EAS_Workflow Toluene Toluene Reagents Halogen (X₂) + Lewis Acid (e.g., FeCl₃) Intermediate σ-complex (Wheland intermediate) Reagents->Intermediate Electrophilic Attack Products Ortho- & Para- Halotoluene Mixture Intermediate->Products Deprotonation Separation Chromatographic Separation Products->Separation Isomers Isolated Ortho & Para Isomers Separation->Isomers

Caption: General workflow for electrophilic aromatic halogenation of toluene.

Free-Radical Halogenation of the Methyl Group

Halogenation of the benzylic position of toluene proceeds via a free-radical mechanism and is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).[5] This method is highly effective for introducing chlorine and bromine onto the methyl group.

  • Benzyl Halide Formation: The reaction of toluene with N-bromosuccinimide (NBS) in the presence of a radical initiator is a classic method for the synthesis of benzyl bromide. Similarly, benzyl chloride can be prepared by bubbling chlorine gas through boiling toluene under UV irradiation.

Modern and Catalytic Methods

Recent advances in catalysis have provided more selective and environmentally friendly methods for the halogenation of toluene derivatives.

  • Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for selective halogenation under mild conditions.[15] These methods often utilize a photocatalyst that, upon irradiation, can activate a halogen source.

  • Enzymatic Halogenation: Halogenase enzymes offer unparalleled regioselectivity in halogenation reactions.[2][16] While still an emerging field, the use of engineered halogenases holds great promise for the sustainable synthesis of complex halogenated molecules.[16] These enzymes can perform chlorination, bromination, and iodination.[16]

The Impact of Halogenation on Physicochemical Properties and Pharmacokinetics

The introduction of a halogen atom can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] Understanding these effects is crucial for rational drug design.

PropertyFluorineChlorineBromineIodine
Electronegativity HighestHighModerateLow
Van der Waals Radius (Å) 1.471.751.851.98
Lipophilicity (Hansch π) +0.14+0.71+0.86+1.12
Metabolic Stability Often blocks metabolismCan block or slow metabolismCan be a site of metabolismOften a site of metabolism
Halogen Bonding NoWeakModerateStrong

Table 1: Comparison of key properties of the halogens in a medicinal chemistry context.

Modulating Lipophilicity and Permeability

As shown in Table 1, the lipophilicity of a molecule generally increases with the size of the halogen atom.[1] This can enhance membrane permeability and oral absorption.[1][19] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The judicious choice of halogen allows for fine-tuning of a molecule's lipophilicity to achieve the desired balance.

Enhancing Metabolic Stability

Halogenation, particularly with fluorine, is a common strategy to block or slow down metabolic oxidation at susceptible positions on a molecule.[1][7][20] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s.[20] This can lead to an increased half-life and improved bioavailability of a drug.[20] For example, replacing a metabolically labile methyl group with a trifluoromethyl group (CF₃) is a widely used tactic in drug design.[1][20]

Altering pKa

The high electronegativity of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][7] This can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Halogenated Toluene Derivatives as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[21][22] Halogenated toluene moieties can serve as effective bioisosteres for a variety of functional groups.

  • Chlorine as a Bioisostere for a Methyl Group: The chlorine atom is often considered a bioisostere of the methyl group due to their similar steric size.[4] This substitution can be used to probe the importance of the methyl group for binding and to potentially improve metabolic stability.

  • Fluorine as a Bioisostere for a Hydrogen Atom or a Hydroxyl Group: The small size of the fluorine atom allows it to mimic a hydrogen atom, while its ability to act as a hydrogen bond acceptor allows it to sometimes replace a hydroxyl group.[21][22][23]

The following diagram illustrates the concept of bioisosteric replacement:

Bioisosteres cluster_lead Original Moiety cluster_analog Bioisosteric Replacement Lead Lead Compound with Toluene Scaffold Modification Bioisosteric Replacement Lead->Modification Analog Analog with Halogenated Toluene Modification->Analog Methyl Methyl Group Chlorine Chlorine Atom Methyl->Chlorine Steric Similarity

Caption: Bioisosteric replacement of a methyl group with a chlorine atom.

The Role of Halogen Bonding in Target Engagement

Halogen bonding is a directional, non-covalent interaction between a covalently bonded halogen atom (the halogen bond donor) and a Lewis basic atom (the halogen bond acceptor), such as oxygen or nitrogen.[8][9][10][11] The strength of this interaction increases in the order Cl < Br < I.[9] Fluorine does not typically participate in halogen bonding due to its high electronegativity and low polarizability.[9]

The ability of halogenated toluene derivatives to form halogen bonds with protein targets can significantly enhance binding affinity and selectivity.[11] This provides a powerful tool for lead optimization, allowing for the introduction of additional stabilizing interactions without drastically altering the overall size and shape of the ligand.

Experimental Protocols

Protocol for the Synthesis of 4-Bromotoluene

This protocol describes a standard laboratory procedure for the bromination of toluene using bromine and iron(III) bromide as a catalyst.

Materials:

  • Toluene

  • Bromine

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Stir plate and stir bar

Procedure:

  • In a fume hood, dissolve toluene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath.

  • Carefully add iron(III) bromide (0.05 equivalents) to the solution.

  • Slowly add bromine (1.1 equivalents) dropwise to the stirred solution. The color of the solution will change as the reaction proceeds.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected outcome is a mixture of 2-bromotoluene and 4-bromotoluene, with the para isomer typically being the major product.

Case Study: The Role of Halogenation in Kinase Inhibitors

Many kinase inhibitors incorporate halogenated aromatic rings to enhance their binding affinity and selectivity. The hinge region of the kinase active site often contains backbone carbonyl oxygens that can act as halogen bond acceptors. The strategic placement of a chlorine or bromine atom on a toluene-like scaffold can lead to a significant increase in potency by forming a halogen bond with this hinge region.

Conclusion and Future Perspectives

Halogenated toluene derivatives are and will continue to be a vital scaffold in medicinal chemistry. Their synthetic accessibility, coupled with the profound and predictable influence of halogenation on a wide range of molecular properties, makes them an invaluable tool for drug discovery and development. As our understanding of concepts like halogen bonding deepens and new synthetic methodologies, including enzymatic and photocatalytic approaches, become more refined, the strategic application of these scaffolds is poised to become even more sophisticated and impactful. The future of drug design will undoubtedly be shaped by the continued exploration and exploitation of the unique chemical space offered by halogenated toluene derivatives.

References

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.[Link]

  • Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.[Link]

  • Process for producing toluene derivatives.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.[Link]

  • Toluene In The Pharmaceutical Industry. Batong Group.[Link]

  • Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. ResearchGate.[Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.[Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed.[Link]

  • Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI.[Link]

  • Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate.[Link]

  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC.[Link]

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online.[Link]

  • Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews (RSC Publishing).[Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.[Link]

  • Selective heterogeneous photocatalytic activation for toluene oxidation: recent advances, challenges and perspective. OAE Publishing Inc.[Link]

  • Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Molecular Modeling.[Link]

  • Toluenes, Ring‐Chlorinated. ResearchGate.[Link]

  • Chlorine in drug discovery and development. ResearchGate.[Link]

  • Electrochemical Conversion of Toluene Derivatives to Aromatic Nitriles Using Water (H2O) and Ammonia (NH3). Lirias.[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. ResearchGate.[Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]

  • Method for catalyzing toluene selective chlorination by using H-L type molecular sieve.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI.[Link]

  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI.[Link]

  • Efficient catalytic combustion of toluene at low temperature by tailoring surficial Pt0 and interfacial Pt-Al(OH)x species. PMC.[Link]

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.[Link]

  • Application of Bioisosteres in Drug Design. SlideShare.[Link]

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[Link]

  • PRINCIPLES OF DRUG METABOLISM. Wiley Online Library.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed.[Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks.[Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]

  • Side-chain Alkylation of Toluene with Methanol, Modification and Deactivation of Zeolite Catalysts of the Reaction. Catalysis and petrochemistry.[Link]

  • The Toluene o-Xylene Monooxygenase Enzymatic Activity for the Biosynthesis of Aromatic Antioxidants. PMC.[Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Functionalization of 5-Chloro-3-fluoro-2-iodotoluene

Strategic Overview & Chemical Context In modern drug discovery and agrochemical development, polyhalogenated arenes serve as high-value, multi-vector building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

In modern drug discovery and agrochemical development, polyhalogenated arenes serve as high-value, multi-vector building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a prime example of a structurally dense scaffold, possessing three distinct carbon-halogen bonds (C-I, C-Cl, C-F) alongside a benzylic methyl group [1].

The core challenge in utilizing this molecule lies in chemoselectivity —specifically, functionalizing the C-I bond while preserving the C-Cl and C-F bonds for downstream cross-coupling or nucleophilic aromatic substitution (SNAr). This application note provides field-proven, self-validating protocols for the selective functionalization of the iodine position via Palladium-catalyzed cross-coupling and Halogen-Metal exchange.

Mechanistic Rationale: The Causality of Selectivity

The orthogonal reactivity of 5-Chloro-3-fluoro-2-iodotoluene is dictated by the inherent thermodynamic and kinetic properties of its carbon-halogen bonds. Selectivity is driven by the Bond Dissociation Energy (BDE) and the polarizability of the halogen atom [2].

As summarized in Table 1 , the C-I bond is significantly weaker (~238 kJ/mol) than both the C-Cl (~338 kJ/mol) and C-F (~485 kJ/mol) bonds. Consequently, the oxidative addition of a Pd(0) catalyst into the C-I bond is kinetically favored. Similarly, during halogen-metal exchange, the high polarizability of iodine facilitates rapid coordination and exchange with organomagnesium reagents, allowing the reaction to proceed at low temperatures where the C-Cl and C-F bonds remain completely inert.

Table 1: Halogen Reactivity Profile in 5-Chloro-3-fluoro-2-iodotoluene
Halogen PositionBond TypeApprox. BDE (kJ/mol)Pd(0) Oxidative Addition KineticsHalogen-Metal Exchange Rate
Iodine (C2) C-I~238Extremely Fast (Favored)< 15 min at -20 °C
Chlorine (C5) C-Cl~338Slow (Requires elevated temp/ligands)Negligible at -20 °C
Fluorine (C3) C-F~485NegligibleNegligible (Risk of SNAr if warmed)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices

To prevent over-coupling (insertion into the C-Cl bond), the reaction temperature must be strictly controlled (≤ 70 °C), and a mild base (Na2CO3) should be utilized. We select Pd(dppf)Cl2 as the catalyst; its large bite angle accelerates the reductive elimination step, turning over the catalytic cycle rapidly before any background C-Cl insertion can occur [1].

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseTemp.Solvent SystemResult / Selectivity
Pd(PPh3)4Na2CO3100 °CToluene/H2O65% yield, 15% C-Cl insertion
Pd(dppf)Cl2K3PO490 °CDioxane/H2O78% yield, 5% C-Cl insertion
Pd(dppf)Cl2 Na2CO3 70 °C Toluene/EtOH/H2O >95% yield, exclusive C-I coupling
Step-by-Step Methodology

Self-Validating System: The reaction progress is tracked via LC-MS. The mass shift will strictly correspond to the displacement of iodine (M - 127 + Ar), leaving the isotopic signature of the chlorine atom intact.

  • Preparation: In an oven-dried Schlenk flask under N2, charge 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/2M aqueous Na2CO3 (2:1:1 v/v/v, 10 mL total volume).

  • Reaction: Heat the biphasic mixture to 70 °C with vigorous stirring for 4–6 hours.

  • Validation: Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS. Confirm the complete disappearance of the starting material and the presence of the mono-coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Suzuki Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd + SM SM 5-Chloro-3-fluoro- 2-iodotoluene SM->OxAdd TransMet Transmetalation (with Ar-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-Cl, C-F intact) RedElim->Product

Caption: Fig 1. Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.

Protocol B: Regioselective Halogen-Metal Exchange

Causality of Experimental Choices

Traditional Grignard formation via magnesium turnings is sluggish and prone to Wurtz coupling side-reactions. Instead, we utilize the Turbo-Grignard reagent (iPrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the magnesium species, dramatically increasing its nucleophilicity [3]. This allows the iodine-magnesium exchange to occur rapidly at -20 °C. Maintaining this low temperature is highly critical; warming the metalated intermediate could trigger the elimination of the adjacent fluorine atom to form a highly reactive aryne intermediate [4].

Step-by-Step Methodology

Self-Validating System: Before adding the target electrophile, the formation of the Grignard species is validated via a deuterium quench.

  • Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv, 2.0 mmol) in anhydrous THF (4.0 mL, 0.5 M) in a flame-dried Schlenk flask under an Argon atmosphere.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 2.2 mmol) over 10 minutes. Stir the reaction at -20 °C for 30 minutes.

  • Validation (Deuterium Quench): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of MeOD. Analyze via LC-MS or GC-MS. The exclusive presence of the deuterated mass (M - I + D) confirms complete metalation without aryne formation or C-Cl exchange.

  • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise at -20 °C.

  • Completion: Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate for purification.

Workflow Step1 Dissolve SM in dry THF Step2 Cool to -20 °C under Argon Step1->Step2 Step3 Add iPrMgCl·LiCl (1.1 equiv) Step2->Step3 Step4 Stir 30 min (Complete I/Mg exchange) Step3->Step4 Step5 Add Electrophile (e.g., DMF) Step4->Step5 Step6 Quench (NH4Cl) & Isolate Step5->Step6

Caption: Fig 2. Step-by-step workflow for the regioselective Halogen-Metal exchange using Turbo-Grignard.

References

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(11), 10126–10169.[Link]

  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 2022, 12(19), 12014-12026.[Link]

  • Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.[Link]

  • Moyeux, A., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." ResearchGate, 2020.[Link]

Application

synthesis of biaryls using 5-Chloro-3-fluoro-2-iodotoluene intermediate

Application Note: Site-Selective Synthesis of Biaryls Utilizing 5-Chloro-3-fluoro-2-iodotoluene Executive Summary Subject: Strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 83121-18-0 / Analogues) as a linch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Synthesis of Biaryls Utilizing 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary

Subject: Strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 83121-18-0 / Analogues) as a linchpin intermediate in the synthesis of polysubstituted biaryls. Core Challenge: The target molecule features a highly congested C-I bond flanked by ortho-methyl and ortho-fluorine substituents (the "ortho-ortho effect"), creating significant steric resistance to transmetallation during cross-coupling. Solution: This guide details optimized Suzuki-Miyaura and Negishi protocols utilizing sterically demanding phosphine ligands (Buchwald-type) to overcome the activation energy barrier while maintaining complete chemoselectivity over the C-Cl bond.

Structural Analysis & Mechanistic Rationale

The scaffold 5-Chloro-3-fluoro-2-iodotoluene presents a unique reactivity profile defined by three distinct halogen/pseudo-halogen sites. Understanding the electronic and steric hierarchy is prerequisite to successful method design.

The Reactivity Hierarchy

The molecule contains three potential oxidative addition sites. Under Palladium (0) catalysis, the reactivity order is governed by Bond Dissociation Energy (BDE) and steric accessibility.

SiteSubstituentApprox. BDE (kcal/mol)Steric EnvironmentReactivity Rank
C-2 Iodine ~53 High (Flanked by Me, F) 1 (Primary)
C-5Chlorine~95Low (Open position)2 (Latent)
C-3Fluorine~110High3 (Inert*)

*Note: C-F activation requires specialized Ni-catalysts and is inert under standard Pd-conditions.

The "Ortho-Ortho" Challenge

The C2-Iodine is sandwiched between C1-Methyl and C3-Fluorine.

  • Impact on Oxidative Addition: Minimal. The C-I bond is weak enough that Pd(0) inserts readily.

  • Impact on Transmetallation: Critical. The incoming nucleophile (boronic acid/ester) encounters severe repulsion from the flanking groups.

  • Impact on Reductive Elimination: High. Once the biaryl complex forms, the steric bulk actually accelerates product release (relief of strain), provided the ligand is bulky enough to enforce a mono-ligated Pd species.

Visualizing the Chemoselectivity

The following diagram illustrates the kinetic selectivity. The catalyst preferentially inserts into the C-I bond (Path A), leaving the C-Cl bond intact for secondary library generation (Path B).

ReactionSelectivity Substrate 5-Chloro-3-fluoro- 2-iodotoluene OxAdd_I Intermed A: Oxidative Addition (C-I) (Fast) Substrate->OxAdd_I  Path A: Kinetic Control (Low BDE) OxAdd_Cl Intermed B: Oxidative Addition (C-Cl) (Slow/No Reaction) Substrate->OxAdd_Cl  Path B: High Barrier Pd0 Pd(0) / Ligand Pd0->Substrate Biaryl Target Biaryl (C-Cl Intact) OxAdd_I->Biaryl  + Ar-B(OH)2  Suzuki Coupling

Caption: Kinetic preference for C-I insertion allows for the preservation of the C-Cl handle for subsequent elaboration.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Best for: Stable boronic acids, standard biaryl synthesis.

Critical Reagent Selection:

  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos .

    • Why? Standard PPh3 fails here. SPhos provides an electron-rich center to facilitate oxidative addition and, crucially, its bulk creates a "pocket" that accommodates the ortho-substituted substrate while promoting reductive elimination.

  • Base: Potassium Phosphate Tribasic (K3PO4).

    • Why? Mild enough to prevent dehalogenation of the C-Cl, but strong enough to activate the boronic acid.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar.

  • Charging: Add 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), Pd(OAc)2 (2-5 mol%), and SPhos (4-10 mol%).

    • Note: A Pd:Ligand ratio of 1:2 is recommended. Alternatively, use precatalyst XPhos Pd G2 (2-5 mol%) for higher reproducibility.

  • Base Addition: Add K3PO4 (2.0 - 3.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . Concentration should be ~0.1 M to 0.2 M.

    • Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of active Pd-L species.

  • Reaction: Seal the vessel and heat to 80–100°C for 4–12 hours.

    • QC Point: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide (Rt will shift significantly).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography. The product will likely be less polar than the boronic acid but more polar than the starting iodide.

Protocol B: Negishi Coupling (Alternative)

Best for: Base-sensitive substrates or when boronic acids are unstable/unavailable.

Step-by-Step Procedure:

  • Zinc Reagent Prep: Generate the arylzinc reagent (Ar-ZnCl) by treating the corresponding aryl halide with activated Zinc dust or via transmetallation of an Aryl-Li/MgBr species with ZnCl2 in dry THF.

  • Catalyst: In a separate flask, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) and Pd(PPh3)4 (5 mol%) or PEPPSI-IPr (2 mol%) in dry THF.

    • Note: PEPPSI catalysts are exceptionally stable and active for hindered Negishi couplings.

  • Coupling: Add the Ar-ZnCl solution dropwise to the iodide solution at RT.

  • Reaction: Stir at 60°C for 2–6 hours.

  • Quench: Quench with saturated NH4Cl solution (carefully).

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or side products form, consult this logic table:

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst death (O2) or Steric failure1. Degas solvents more rigorously.2. Switch ligand from SPhos to XPhos or AdBippyPhos .3. Increase temp to 110°C (switch solvent to Xylene).
Protodehalogenation (Ar-H) "Hydride" source present1.[2] Ensure solvent is dry (unless water is required for base).2. Switch base to anhydrous Cs2CO3 in Dioxane.3. Avoid alcoholic solvents.
C-Cl Activation (Mix of products) Catalyst too aggressive1. Lower temperature to 60°C.2. Reduce catalyst loading.3. Ensure stoichiometry of Boronic acid is not >1.5 equiv.
Homocoupling of Boronic Acid Oxidative coupling1. Strictly exclude O2.2. Change base to K2CO3.

Workflow Visualization

Workflow Start Start: 5-Chloro-3-fluoro-2-iodotoluene Choice Select Coupling Partner Start->Choice PathA Boronic Acid/Ester (Standard) Choice->PathA PathB Organozinc/Sensitive Groups (Base Intolerant) Choice->PathB Suzuki Protocol A: Suzuki Pd-XPhos G2, K3PO4 Dioxane/H2O, 90°C PathA->Suzuki Negishi Protocol B: Negishi PEPPSI-IPr, THF, 60°C PathB->Negishi Check QC Check (LCMS) Is SM consumed? Suzuki->Check Negishi->Check Success Workup & Isolate Preserves C-Cl bond Check->Success Yes Fail Consult Troubleshooting (Switch Ligand/Base) Check->Fail No

Caption: Decision tree for selecting the optimal coupling protocol based on substrate compatibility.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

    • Context: Establishes SPhos/XPhos as superior ligands for hindered biaryl synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

    • Context: Foundational text on the mechanism and chemoselectivity of the Suzuki reaction.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. B., Kantchev, C. J., ... & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst. Chemistry – A European Journal. [Link]

    • Context: Protocol for using PEPPSI catalysts in Negishi couplings of hindered halides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

    • Context: Discusses the reactivity hierarchy of halogens (I > Br > Cl)

Sources

Method

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-3-fluoro-2-iodotoluene

This comprehensive guide details the optimization, execution, and validation of Sonogashira cross-coupling for 5-Chloro-3-fluoro-2-iodotoluene . This specific scaffold is a critical intermediate in the synthesis of KRAS...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the optimization, execution, and validation of Sonogashira cross-coupling for 5-Chloro-3-fluoro-2-iodotoluene . This specific scaffold is a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs), where the precise substitution pattern dictates both pharmacological potency and synthetic complexity.

Executive Summary

The coupling of 5-Chloro-3-fluoro-2-iodotoluene presents a dual challenge: steric hindrance (di-ortho substitution) and chemoselectivity (Iodine vs. Chlorine). While the iodine at position C2 is the intended reactive site, the flanking methyl (C1) and fluoro (C3) groups create a crowded environment that retards transmetallation. Conversely, the chlorine at C5 is less reactive but prone to activation under forcing conditions (high temperature or electron-rich ligands), leading to oligomerization.

This guide provides two validated protocols:

  • Method A (Standard): For reactive, unhindered alkynes (e.g., phenylacetylene, propargyl alcohol).

  • Method B (High-Performance): For bulky or electron-deficient alkynes, utilizing specialized ligand systems to overcome steric barriers without compromising chemoselectivity.

Substrate Analysis & Mechanistic Insight[1]

The "3-Fluoro" Ortho-Effect

The C3-Fluorine atom plays a paradoxical role:

  • Electronic Activation: Being highly electronegative, the fluorine atom pulls electron density from the aromatic ring (inductive effect, -I). This makes the C2-I bond more electron-deficient, theoretically accelerating the oxidative addition of Pd(0).

  • Steric Impediment: Despite its small Van der Waals radius (1.47 Å), the fluorine atom, combined with the C1-Methyl group, creates a "molecular gate" that hinders the approach of the bulky Pd(II)-alkynyl species during the transmetallation step.

Chemoselectivity Hierarchy

To ensure the C5-Chlorine remains intact for subsequent derivatization, the reaction must operate within a specific "Reactivity Window."

Reactivity Order (Pd-Catalyzed): Ar-I (C2) >>> Ar-Br > Ar-Cl (C5)

  • Target: C2-Iodine (Oxidative addition occurs readily at RT–60°C).

  • Avoid: C5-Chlorine (Activation typically requires >90°C or bulky alkyl-phosphine ligands like P(tBu)₃).

Reaction Scheme & Pathway

The following diagram illustrates the selective coupling pathway and potential failure modes.

ReactionScheme Substrate 5-Chloro-3-fluoro- 2-iodotoluene Intermediate Pd(II) Oxidative Addition Complex Substrate->Intermediate Fast Oxidative Addition (C2-Iodine) Reagents Terminal Alkyne Pd Catalyst / CuI Base Reagents->Intermediate Ligand Exchange Product 2-Alkynyl-5-chloro- 3-fluorotoluene Intermediate->Product Reductive Elimination (Target Path) SideProduct Side Product: Bis-coupled (Cl reaction) Intermediate->SideProduct High Temp / Excess Catalyst (Avoid)

Figure 1: Chemoselective pathway favoring C-I coupling over C-Cl.

Critical Reaction Parameters

ParameterRecommendationRationale
Catalyst PdCl₂(PPh₃)₂ (Standard)Pd(dppf)Cl₂ (Difficult)Triphenylphosphine is bulky enough to stabilize Pd but labile enough to allow oxidative addition. Bidentate ligands (dppf) prevent catalyst decomposition in slower reactions.
Co-Catalyst CuI (Copper Iodide) Essential for the "Sonogashira" mechanism.[1][2][3] Generates the active Copper-acetylide species, which transmetallates faster than the free alkyne in hindered systems.
Base Triethylamine (Et₃N) or Diisopropylamine (DiPA) Acts as a proton scavenger and mild solvent. Stronger inorganic bases (Cs₂CO₃) are reserved for Cu-free variants.
Solvent THF or DMF THF is preferred for ease of workup. DMF is required if the alkyne has low solubility or if slightly higher temps (60°C) are needed.
Temperature 25°C – 50°C Strict Limit: Do not exceed 80°C. Above this threshold, activation of the C5-Cl bond becomes kinetically accessible.

Experimental Protocols

Method A: Standard Conditions (Reactive Alkynes)

Best for: Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohols.

Reagents:

  • 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1][3]

  • PdCl₂(PPh₃)₂ (2.0 mol%)

  • CuI (2.0 mol%)

  • Et₃N (3.0 equiv)

  • THF (Degassed, 0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add the aryl iodide substrate, PdCl₂(PPh₃)₂, and CuI to the flask.

  • Inerting: Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent Glaser homocoupling of the alkyne).

  • Solvation: Add degassed THF and Et₃N via syringe. The solution should turn yellow/orange.

  • Addition: Add the terminal alkyne dropwise over 5 minutes at Room Temperature (RT).

  • Reaction: Stir at RT. If no precipitation (Et₃N·HI salts) is observed after 1 hour, warm to 45°C.

    • Visual Cue: The reaction mixture typically darkens from yellow to dark brown/black as Pd(0) species form and salts precipitate.

  • Monitoring: Check TLC or HPLC at 2 hours. Look for the disappearance of the starting iodide.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate. Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper traces, then brine. Dry over Na₂SO₄.

Method B: High-Performance Conditions (Hindered/Deactivated Alkynes)

Best for: Alkyl-substituted alkynes, bulky silyl-alkynes, or when Method A stalls.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3.0 mol%) – The large bite angle of dppf facilitates reductive elimination in crowded systems.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1)

  • Temp: 60°C

Workflow Diagram:

ProtocolWorkflow Start Start: Dry Schlenk Flask Argon Atmosphere MixSolids Add Substrate + Pd(dppf)Cl2 + Cs2CO3 Start->MixSolids AddLiquids Add Degassed Dioxane/H2O Add Alkyne MixSolids->AddLiquids Heat Heat to 60°C Stir 4-12 Hours AddLiquids->Heat Check HPLC Check: Is SM < 2%? Heat->Check Check->Heat No (Extend Time) Workup Cool -> Celite Filter -> EtOAc Extraction Check->Workup Yes Purify Column Chromatography (Hexane/EtOAc) Workup->Purify

Figure 2: Workflow for Method B utilizing inorganic base and elevated temperature.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Glaser Coupling (Alkyne dimer)Oxygen presence in solvent/headspace.Degas solvents vigorously (sparge with Ar for 20 min). Add alkyne slowly via syringe pump.
No Reaction Steric crowding at Pd center.Switch from PPh₃ to dppf or Xantphos . Increase temp to 60°C.
Dehalogenation (Loss of I)Hydride source present (often from solvent impurities) or overheating.Ensure anhydrous solvents.[1] Lower temperature.
Chlorine Coupling (Side product)Temperature too high (>90°C) or ligand too electron-rich (e.g., PCy₃).Keep T < 60°C. Use less electron-rich ligands (PPh₃ is safer than PCy₃).

Analytical Checkpoint (HPLC):

  • Starting Material: 5-Chloro-3-fluoro-2-iodotoluene (High Rt, UV active).

  • Product: Shifted Rt (usually higher due to alkyne lipophilicity).

  • Impurity: Des-iodo product (5-chloro-3-fluorotoluene) – indicates catalyst death/hydride transfer.

References

  • Sonogashira Coupling Overview & Mechanism Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Chemoselectivity in Polyhalogenated Aryls Bach, T. J., et al. (2003). Selective Cross-Coupling Reactions of Polyhalogenated Aromatics. Angewandte Chemie International Edition, 42(10), 1056-1059.

  • Synthesis of KRAS G12C Inhibitor Intermediates Cee, V. J., et al. (2021).[4][5] Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation.[4] ACS Medicinal Chemistry Letters.

  • Sonogashira Coupling of Ortho-Substituted Aryl Iodides BenchChem Application Notes. (2025).[1] Protocols for Sonogashira Coupling of 2-Iodotoluene derivatives.

  • Palladium Catalysts for Hindered Substrates Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Application

Application Note: Chemoselective Amination of Sterically Hindered Polyhalogenated Toluenes

Topic: Buchwald-Hartwig Amination of 5-Chloro-3-fluoro-2-iodotoluene Content Type: Application Note & Protocol (Technical Guide) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination of 5-Chloro-3-fluoro-2-iodotoluene Content Type: Application Note & Protocol (Technical Guide) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Challenge Definition

The Substrate: 5-Chloro-3-fluoro-2-iodotoluene (CFIT) presents a classic "torture test" for cross-coupling methodology. It features three distinct halogen handles (I, Cl, F) and significant steric crowding around the reactive center.

The Synthetic Challenge:

  • Chemoselectivity: The primary objective is to engage the C–I bond (BDE ~65 kcal/mol) while leaving the C–Cl (BDE ~95 kcal/mol) and C–F (BDE ~115 kcal/mol) bonds intact for downstream functionalization.

  • Steric Hindrance (The "Ortho Effect"): The target iodine at position C2 is flanked by a methyl group at C1 and a fluorine atom at C3. This ortho,ortho-disubstitution creates a narrow steric corridor, inhibiting the approach of the palladium catalyst and the subsequent amine coordination.

  • Catalyst Poisoning: High concentrations of iodide ions (byproduct) can bridge Pd species, forming inactive dimers, a phenomenon often exacerbated in hindered substrates.

This guide outlines a Third-Generation Buchwald-Hartwig Protocol designed to overcome these barriers using bulky biarylphosphine ligands and optimized base/solvent systems.

Mechanistic Strategy & Ligand Selection[1]

To solve the steric constraints of CFIT, standard ligands like BINAP or dppf are insufficient. The protocol relies on Dialkylbiarylphosphine Ligands (Buchwald Ligands), which facilitate the reaction via two mechanisms:

  • Mono-Ligation: They form highly active L1Pd(0) species (rather than L2Pd), creating space for the bulky substrate to undergo oxidative addition.

  • Reductive Elimination: The bulk of the ligand forces the amine and aryl ring together, accelerating the difficult reductive elimination step which is often the rate-determining step for hindered substrates.

Ligand Selection Matrix
Amine ClassRecommended LigandRationale
Primary Amines (Anilines, Alkyl)BrettPhos Optimized to prevent binding of the amine's second proton, reducing catalyst poisoning. Excellent for hindered substrates.
Secondary Amines (Cyclic, Acyclic)RuPhos The isopropyl groups on the biaryl backbone provide the perfect "pocket" for secondary amines while shielding the metal center.
Difficult/Weak Nucleophiles tBuXPhos Extreme steric bulk promotes reductive elimination even with electron-deficient amines.
Visualization: Chemoselectivity & Steric Environment

G Substrate 5-Chloro-3-fluoro-2-iodotoluene Iodo C-I Bond (Reactive Target) BDE: ~65 kcal/mol Substrate->Iodo Chloro C-Cl Bond (Latent Handle) BDE: ~95 kcal/mol Substrate->Chloro Fluoro C-F Bond (Inert/Blocking) BDE: ~115 kcal/mol Substrate->Fluoro Methyl C1-Methyl (Steric Wall) Methyl->Iodo Hindrance F_Block C3-Fluoro (Electronic/Steric Wall) F_Block->Iodo Hindrance

Figure 1: Reactivity map of 5-Chloro-3-fluoro-2-iodotoluene highlighting the target C-I bond amidst steric and electronic barriers.

Experimental Protocol

Protocol A: Coupling with Secondary Amines (e.g., Morpholine, Piperidine)

Objective: High-yield amination with >98% chemoselectivity (retention of Cl/F).

Materials:

  • Substrate: 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: RuPhos (2-4 mol%) (Ligand:Pd ratio 1:1 to 2:1)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) Note: Use Cs₂CO₃ if ester/cyano groups are present.

  • Solvent: Toluene (Anhydrous, degassed)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Pre-Catalyst Formation (Optional but Recommended):

    • In a glovebox or under Argon, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) into a vial.

    • Add 1 mL of Toluene and stir at ambient temperature for 5 minutes until the solution turns a rich orange/red (formation of the active L-Pd species).

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add 5-Chloro-3-fluoro-2-iodotoluene (270 mg, 1.0 mmol) and NaOtBu (135 mg, 1.4 mmol).

    • Critical Step: If the amine is a solid, add it now. If liquid, add via syringe later.

    • Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill).

  • Initiation:

    • Add the pre-formed catalyst solution via syringe.

    • Add the liquid amine (e.g., Morpholine, 1.2 mmol) via syringe.

    • Add remaining Toluene to reach 0.2 M concentration (Total vol ~5 mL).

  • Reaction:

    • Heat the block to 80 °C . Note: Higher temps (100°C+) may activate the C-Cl bond.

    • Stir vigorously (800+ rpm) for 4–12 hours.

  • Monitoring:

    • Monitor via LCMS or GCMS.[1] Look for the disappearance of the starting iodide (M+) and appearance of the product (M+Amine-I).

    • Checkpoint: If de-iodinated byproduct (3-chloro-5-fluorotoluene) exceeds 5%, lower temperature to 65 °C and switch base to Cs₂CO₃.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (10 mL).

    • Filter through a pad of Celite to remove Pd black and salts.

    • Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Primary Amines (e.g., Anilines)

Modifications:

  • Ligand: Switch to BrettPhos or tBuBrettPhos .

  • Base: Use K₃PO₄ or Cs₂CO₃ (2.0 equiv) if NaOtBu causes side reactions.

  • Solvent: 1,4-Dioxane or tBuOH is often superior for primary amines to facilitate proton transfer.

  • Temp: 100 °C is often required for hindered primary amines.

Optimization & Troubleshooting Workflow

The following decision tree guides you through common failure modes specific to this polyhalogenated substrate.

Optimization Start Start Reaction (Std. Conditions) Check Analyze LCMS (T = 4h) Start->Check Success >90% Conversion >95% Selectivity Check->Success Ideal LowConv Low Conversion (<20%) Check->LowConv SM Remains DeHal De-iodination (Hydrodehalogenation) Check->DeHal Product M-I+H Cl_React C-Cl Activation (Bis-amination) Check->Cl_React Product M-I-Cl+2Amine Sol_LowConv 1. Increase Temp to 100°C 2. Switch to Pd-G3/G4 Precatalyst 3. Check O2 exclusion LowConv->Sol_LowConv Sol_DeHal 1. Switch Base to Cs2CO3 2. Use non-protic solvent (Toluene) 3. Lower Temp DeHal->Sol_DeHal Sol_ClReact 1. Lower Temp (<80°C) 2. Reduce Catalyst Loading 3. Ensure Ligand Excess Cl_React->Sol_ClReact

Figure 2: Troubleshooting logic for optimizing the amination of 5-Chloro-3-fluoro-2-iodotoluene.

Data Summary & Expected Results

ParameterStandard ConditionOptimization for Sensitive Groups
Catalyst Pd(OAc)₂ / RuPhosXPhos Pd G4
Base NaOtBuCs₂CO₃
Solvent Toluene1,4-Dioxane
Temp 80 °C100 °C
Yield (Isolated) 85–95%75–88%
Chemoselectivity >99:1 (I vs Cl)>99:1 (I vs Cl)

Why this works: The oxidative addition of Pd(0) into the C–I bond is fast even at low temperatures. The challenge is the reductive elimination in the crowded C2 pocket. RuPhos and BrettPhos are designed to form a "monoligated" Pd species that is bulky enough to prevent dimerization but electron-rich enough to snap the C-N bond shut, ejecting the product before the catalyst has time to interrogate the stronger C-Cl bond.

References

  • Buchwald-Hartwig Amin

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • URL:[Link]

  • Chemoselectivity in Polyhalogenated Arenes Source: BenchChem Application Note. "Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Principle and Selectivity."
  • Amination of Aryl Iodides (Inhibition Effects)

    • Source: Ali, M. H., & Buchwald, S. L. (2001). "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." Journal of Organic Chemistry.
    • URL:[Link]

  • BrettPhos for Primary Amines

    • Source: Maiti, D., et al. (2009).
    • URL:[Link]

  • Reaction of 5-Chloro-2,4,6-trifluoropyrimidine (Analogous Polyhalogen

    • Source: ResearchGate Protocol Archive. "Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine."
    • URL:[Link]

Sources

Method

Application Note: Sequential Regioselective Functionalization of 5-Chloro-3-fluoro-2-iodotoluene

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS 939990-13-3) as a high-value scaffold for construc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS 939990-13-3) as a high-value scaffold for constructing complex pharmaceutical intermediates.

Part 1: Strategic Overview & Chemical Profile

The "Tri-Vector" Advantage

5-Chloro-3-fluoro-2-iodotoluene represents a "privileged scaffold" in medicinal chemistry due to its distinct hierarchy of reactivity. Unlike symmetrical polyhalides, this building block offers three chemically distinct vectors for diversification, governed by bond dissociation energies (BDE) and steric environments.

The Reactivity Hierarchy:

  • Vector A (C2-Iodo): High reactivity. The primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) under mild conditions.

  • Vector B (C5-Chloro): Moderate reactivity. Accessible for coupling after the iodine has been functionalized, typically requiring specialized ligands (e.g., Buchwald-Hartwig amination).

  • Vector C (C3-Fluoro): Metabolic Shield. Generally inert to standard coupling, the fluorine atom provides metabolic stability (blocking P450 oxidation) and modulates the pKa of neighboring functional groups.

  • Vector D (C1-Methyl): Benzylic handle. susceptible to radical bromination or oxidation to benzoic acid.

Chemical Profile
PropertySpecification
IUPAC Name 5-Chloro-3-fluoro-2-iodotoluene
CAS Number 939990-13-3
Molecular Formula C7H5ClFI
Molecular Weight 270.47 g/mol
Appearance Off-white to pale yellow solid (low melting) or viscous liquid
Solubility Soluble in DCM, THF, Toluene; Insoluble in water
Key Hazard Skin Irrit. 2, Eye Irrit. 2 (Handle with standard PPE)

Part 2: Logical Workflow & Decision Pathways

The following diagram illustrates the sequential logic for functionalizing this scaffold. The critical decision point is the preservation of the C-Cl bond during the initial C-I activation.

G cluster_0 Chemo-Selectivity Control Start 5-Chloro-3-fluoro- 2-iodotoluene Step1 Step 1: C2-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(0), Mild Base (Target C-I) Inter Intermediate: 5-Chloro-3-fluoro-2-aryl-toluene Step1->Inter Yield >85% Step2 Step 2: C5-Functionalization (Buchwald-Hartwig/Suzuki) Inter->Step2 Pd(OAc)2, XPhos (Target C-Cl) Final Target: Multisubstituted Biaryl/Heterocycle Step2->Final Complex Scaffold

Caption: Sequential functionalization workflow exploiting the bond energy difference between C-I (approx. 65 kcal/mol) and C-Cl (approx. 95 kcal/mol).

Part 3: Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (C2-Iodo)

Objective: To install an aryl or heteroaryl group at the C2 position while leaving the C5-chlorine intact for future manipulation.

Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C-I bond due to its weaker bond strength compared to C-Cl. The presence of the ortho-fluorine (C3) may impose steric constraints; therefore, phosphine ligands with smaller cone angles or high activity are recommended.

Materials:

  • 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the iodotoluene scaffold (1.0 mmol), arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 mmol) quickly under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the mixture to 60–80°C .

    • Note: Do not exceed 90°C to prevent premature oxidative addition into the C-Cl bond.

  • Monitoring: Monitor via HPLC or TLC. The starting material (iodide) should be consumed within 2–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Issue: De-iodination (reduction) observed.

  • Solution: Ensure the solvent is strictly degassed; reduce water ratio or switch to anhydrous conditions using CsF as a base.

Protocol B: Buchwald-Hartwig Amination (C5-Chloro)

Objective: To displace the C5-chlorine with an amine, creating a kinase-inhibitor-like core.

Mechanism: The C-Cl bond is significantly less reactive. Successful coupling requires a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) to facilitate the oxidative addition of the electron-neutral/rich aryl chloride.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-6 mol%)

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 minutes to form the active catalytic species.

  • Charge: Add the Chloro-intermediate (1.0 mmol), Amine (1.2 mmol), and Base to a reaction tube.

  • Combine: Transfer the catalyst solution to the reaction tube.

  • Reaction: Heat to 100–110°C for 12–18 hours.

    • Note: The higher temperature is necessary to activate the C-Cl bond.

  • Work-up: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via reverse-phase preparative HPLC if the product is polar.

Part 4: Safety & Handling

  • Storage: Store 5-Chloro-3-fluoro-2-iodotoluene at 2–8°C under an inert atmosphere. Light sensitive (iodides can degrade releasing I₂).

  • Hazards: This compound is an alkylating agent precursor. Avoid inhalation of dust/vapors.[1][2][3]

  • Waste: Dispose of halogenated organic waste in dedicated streams. Do not mix with acidic aqueous waste streams to prevent potential HF generation (though unlikely under ambient conditions).

References

  • Synthesis and Reactivity of Polyhalogenated Arom

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362483 (Isomer Analogues).
    • URL:[Link]

  • Pd-Catalyzed Cross-Coupling Guidelines Source: Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction: User Guide."
  • Regioselectivity in Halogenated Toluenes Source: Fluorochem Product Data, 3-Chloro-5-fluoro-2-iodotoluene (Isomer Reference).
  • Safety Data Sheet (SDS) Source: Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-iodotoluene (Analogous Handling)."

Sources

Application

Strategic Synthesis of Fluorinated N-Heterocycles from 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary This application note details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) as a high-value building block for the synthesis of fluorinated heterocycles, specifically i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) as a high-value building block for the synthesis of fluorinated heterocycles, specifically indazoles and indoles .

The unique substitution pattern of this scaffold—featuring a "sandwiched" iodine atom between a methyl group and a fluorine atom—offers orthogonal reactivity profiles. The high reactivity of the C–I bond allows for selective metal-halogen exchange or cross-coupling without disturbing the C–Cl or C–F bonds, enabling the precise construction of 6-chloro-4-methyl-1H-indazole , a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, c-Met).

Scaffold Analysis & Reactivity Profile

Success with this building block requires understanding the hierarchy of reactivity. The molecule contains three halogenated positions with distinct electronic and steric environments.

Chemoselectivity Hierarchy[1]
  • C2–Iodine (Highest Reactivity): The iodine atom is the primary handle. It undergoes rapid oxidative addition with Pd(0) and extremely fast Iodine-Magnesium exchange with Turbo Grignard reagents (

    
    -PrMgCl·LiCl).[1][2]
    
  • C1–Methyl (Benzylic): Susceptible to radical bromination or oxidation, but sterically shielded by the flanking iodine and fluorine.

  • C3–Fluorine (Latent Reactivity): Generally inert to standard nucleophilic aromatic substitution (

    
    ) unless activated by an ortho electron-withdrawing group (EWG). Converting the C2–Iodine to an aldehyde (EWG) activates this fluorine for displacement by hydrazine.
    
  • C5–Chlorine (Lowest Reactivity): Stable under conditions used to manipulate the iodine and fluorine, serving as a handle for late-stage diversification (e.g., Suzuki couplings).

Reactivity Diagram

ReactivityProfile Scaffold 5-Chloro-3-fluoro-2-iodotoluene Iodine C2-Iodine (Primary Handle) Scaffold->Iodine Fast Pd-Coupling I/Mg Exchange Fluorine C3-Fluorine (Latent Leaving Group) Scaffold->Fluorine Activated for SnAr after C2-Formylation Chlorine C5-Chlorine (Stable Anchor) Scaffold->Chlorine Late-Stage Functionalization

Caption: Chemoselectivity profile of 5-Chloro-3-fluoro-2-iodotoluene. The C2-Iodine is the gateway to activating the C3-Fluorine.

Protocol A: Synthesis of 6-Chloro-4-methyl-1H-indazole

Target Molecule: 6-Chloro-4-methyl-1H-indazole Mechanism: Selective Iodine-Magnesium exchange followed by formylation and hydrazine-mediated cyclization (


).
Rationale

The synthesis of indazoles from o-haloaldehydes is a classic, robust method. However, the starting material is an aryl iodide. We utilize the Knochel Turbo Grignard method to selectively exchange the iodine atom for magnesium at -20°C, leaving the fluorine and chlorine atoms intact. Subsequent quenching with DMF yields the key intermediate, 5-chloro-3-fluoro-2-methylbenzaldehyde . The aldehyde group then activates the ortho-fluorine for displacement by hydrazine.

Detailed Protocol
Step 1: Formylation via Turbo Grignard

Reagents:

  • 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)

  • 
    -PrMgCl[2]·LiCl (1.3 M in THF) (1.1 equiv)
    
  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with 5-Chloro-3-fluoro-2-iodotoluene and anhydrous THF under nitrogen. Cool the solution to -20°C using an acetone/dry ice bath (or cryocooler).

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.3 M in THF) over 15 minutes, maintaining the internal temperature below -15°C.
    
    • Critical Checkpoint: Stir at -20°C for 30 minutes. The exchange of Iodine is faster than Chlorine or Fluorine. Do not let the temperature rise above 0°C to prevent benzylic deprotonation or elimination.

  • Quench: Add anhydrous DMF dropwise. The solution may turn pale yellow.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (23°C) over 1 hour.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude aldehyde is often pure enough (>90%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).

Step 2: Cyclization to Indazole

Reagents:

  • Crude 5-Chloro-3-fluoro-2-methylbenzaldehyde (from Step 1)

  • Hydrazine Monohydrate (

    
    ) (5.0 equiv)
    
  • Ethanol (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the aldehyde in Ethanol in a reaction vessel equipped with a reflux condenser.

  • Addition: Add Hydrazine Monohydrate in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[3][4] Hydrazine condenses with the aldehyde to form a hydrazone. The terminal

      
       then attacks the C3 position, displacing the Fluorine atom (activated by the ortho-hydrazone) to close the pyrazole ring.
      
  • Isolation: Cool to room temperature. The product often precipitates upon cooling or partial concentration.

  • Purification: Pour into water. Filter the precipitate.[5] Recrystallize from Ethanol/Water if required.

Expected Yield: 75–85% (over 2 steps).

Reaction Pathway Diagram

IndazoleSynthesis Start 5-Chloro-3-fluoro-2-iodotoluene Intermediate1 Aryl-Magnesium Species (Selective I-Mg Exchange) Start->Intermediate1 i-PrMgCl-LiCl -20°C, THF Aldehyde 5-Chloro-3-fluoro- 2-methylbenzaldehyde Intermediate1->Aldehyde + DMF Formylation Hydrazone Intermediate Hydrazone (Transient) Aldehyde->Hydrazone + N2H4 Condensation Product 6-Chloro-4-methyl-1H-indazole Hydrazone->Product Intramolecular SnAr (-HF)

Caption: Step-wise synthesis of 6-Chloro-4-methyl-1H-indazole via Turbo Grignard formylation and hydrazine cyclization.

Protocol B: Synthesis of Fluorinated Indoles

Target Molecule: 6-Chloro-4-fluoroindole (Derivative) Strategy: Buchwald-Hartwig Amination followed by Modified Madelung or Sugasawa Reaction.

While the Hemetsberger synthesis is blocked by the ortho-substituents, the most reliable route to indoles from this specific sterically crowded iodide is via the Aniline Intermediate .

Detailed Protocol
Step 1: Buchwald-Hartwig Amination

Reagents:

  • 5-Chloro-3-fluoro-2-iodotoluene[6]

  • Benzophenone Imine (1.1 equiv) (Ammonia surrogate)

  • 
     (2 mol%)
    
  • BINAP (4 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (100°C)

Procedure:

  • Couple the iodide with benzophenone imine to form the protected aniline.

  • Hydrolyze with 1M HCl/THF to release 2-Amino-5-chloro-3-fluorotoluene .

Step 2: Sugasawa Indole Synthesis

Reagents:

  • 2-Amino-5-chloro-3-fluorotoluene[7]

  • Chloroacetonitrile[7]

  • 
     (Boron trichloride)
    

Mechanism: This specific protocol is ideal for ortho-alkylanilines. The Lewis acid promotes the ortho-acylation of the aniline with the nitrile, followed by cyclization to the indole. This avoids the harsh base conditions of the Madelung synthesis which might affect the fluorine.

Troubleshooting & Critical Parameters

ParameterCritical LimitConsequence of Deviation
Temperature (Step 1) > 0°CLoss of chemoselectivity; exchange of Cl or benzylic deprotonation.
Reagent Quality Wet THFQuenching of Grignard; low yield of aldehyde.
Hydrazine Stoichiometry < 3.0 equivIncomplete cyclization; formation of azines (dimers).
Safety HF GenerationThe cyclization step releases HF (trapped by excess hydrazine). Use glass-lined vessels or check compatibility.

References

  • Turbo Grignard Selectivity: Ziegler, D. S., Wei, B., & Knochel, P. (2019).[1][2] Improving the Halogen–Magnesium Exchange by using New Turbo-Grignard Reagents.[1][2] Chemistry – A European Journal, 25(11), 2695–2703. [Link][1][2][8]

  • Indazole Synthesis: L. I. Panferova et al. (2019). Synthesis of Indole Derivatives. The Open Medicinal Chemistry Journal. (General reference for heterocycle synthesis from fluorinated precursors). [Link]

  • General Indazole Methods: Stadlbauer, W. (2012). Synthesis of Indazoles. Science of Synthesis, Knowledge Updates. (Standard protocols for o-haloaldehyde condensation).

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Chloro-3-fluoro-2-iodotoluene

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in the site-selective functionalization of polyhalogenated arenes. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in the site-selective functionalization of polyhalogenated arenes. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3)[1] is a uniquely primed building block for drug development and advanced materials science. It possesses three distinct halogens (I, F, Cl) on a single aromatic core, each offering orthogonal reactivity. The primary synthetic opportunity lies in selectively displacing the fluorine atom via Nucleophilic Aromatic Substitution (SNAr), while preserving the iodine and chlorine atoms for subsequent transition-metal-catalyzed cross-coupling reactions.

The "Leaving Group Paradox" in SNAr

In standard aliphatic nucleophilic substitution (SN1/SN2), leaving group ability correlates with the weakness of the carbon-halogen bond (I > Br > Cl > F). However, in SNAr, this reactivity trend is completely inverted: F > Cl > Br > I [2].

Causality of Regioselectivity: Why does this inversion occur? The rate-determining step in SNAr is not the cleavage of the C–X bond, but rather the initial attack of the nucleophile to disrupt aromaticity and form a negatively charged transition state[2][3]. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C3 position and heavily stabilizes the accumulating negative charge in the transition state[3][4].

Recent computational studies and kinetic isotope effects suggest that depending on the nucleophile, this process may proceed either through a discrete, stabilized Meisenheimer complex or via a concerted SNAr (CSNAr) pathway[5]. Regardless of the exact transition state, the extreme electronegativity of fluorine dictates absolute regioselectivity at the C3 position, leaving the C2-iodine and C5-chlorine bonds strictly intact.

Quantitative Data: Reactivity Profiles & Reaction Parameters

To design an effective synthesis, we must compare the thermodynamic properties of the halogens against the empirical conditions required for successful displacement.

Table 1: Halogen Reactivity Profile in 5-Chloro-3-fluoro-2-iodotoluene

PositionHalogenElectronegativity (Pauling)C-X Bond Energy (kcal/mol)SNAr Leaving Group AbilityDownstream Synthetic Utility
C3 Fluorine (F)3.98~115Excellent (Primary Target) Displaced during SNAr
C5 Chlorine (Cl)3.16~81PoorNegishi / Stille Coupling
C2 Iodine (I)2.66~57Very PoorSuzuki / Buchwald-Hartwig

Table 2: Optimized SNAr Reaction Parameters

Nucleophile TypeReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)Regioselectivity (C3:C5)
Secondary AmineMorpholineDMF8012>85%>99:1
AlkoxideNaOMeTHF / MeOH656>90%>99:1

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can confidently verify the regiochemical outcome of the reaction.

Protocol A: Amination via Secondary Amine (Morpholine)

This protocol utilizes a neutral amine nucleophile, requiring an inorganic base to drive the reaction to completion.

  • Reaction Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.5 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

    • Causality Note: DMF is a highly polar aprotic solvent. It poorly solvates anions, which drastically increases the nucleophilicity of the attacking amine and stabilizes the highly polar anionic transition state.

  • Reagent Addition: Add morpholine (2.5 mmol, 218 mg) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

    • Causality Note: K₂CO₃ acts as an insoluble inorganic base to scavenge the generated HF. This prevents the protonation of the morpholine nucleophile, driving the reaction forward without hydrolyzing the substrate.

  • Heating: Seal the vial and heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR Analysis): Analyze the crude mixture via ¹⁹F NMR and ¹H NMR.

    • Validation Check: The complete disappearance of the ¹⁹F signal (typically around -110 to -120 ppm) confirms full conversion of the C3-F bond. The preservation of two distinct, non-equivalent aromatic proton signals in the ¹H NMR confirms that the C5-Cl and C2-I bonds were not compromised.

Protocol B: Methoxylation via Oxygen Nucleophile (Sodium Methoxide)

This protocol utilizes a pre-formed, highly reactive anionic nucleophile.

  • Reaction Setup: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 mmol, 270.5 mg) in anhydrous Tetrahydrofuran (THF) (4.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Dropwise add a 0.5 M solution of Sodium Methoxide (NaOMe) in Methanol (2.4 mL, 1.2 mmol) at 0 °C.

    • Causality Note: Alkoxides are hard, highly reactive nucleophiles. Starting the addition at 0 °C prevents localized exothermic heating, which suppresses potential side reactions such as ether cleavage or benzyne intermediate formation.

  • Heating: Gradually warm the reaction to 65 °C and stir for 6 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 9:1).

    • Validation Check: The product spot will appear significantly lower in

      
       than the highly non-polar polyhalogenated starting material due to the introduction of the electron-donating methoxy group.
      
  • Workup: Quench with saturated aqueous NH₄Cl (10 mL).

    • Causality Note: NH₄Cl safely neutralizes any remaining methoxide, preventing unwanted nucleophilic attacks during the concentration phase. Extract with Dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic flow of the SNAr reaction, highlighting the critical stabilization role of the C3-Fluorine atom during the rate-determining step.

SNAr_Mechanism Substrate 5-Chloro-3-fluoro-2-iodotoluene (Substrate) NuAttack Nucleophilic Attack at C3 (Rate-Determining Step) Substrate->NuAttack + Nucleophile (Nu-) Intermediate Meisenheimer Complex / CSNAr TS (Stabilized by F electronegativity) NuAttack->Intermediate LUMO interaction Elimination Elimination of Fluoride (F-) (Fast Step) Intermediate->Elimination Aromaticity restored Product 3-Substituted-5-chloro-2-iodotoluene (Regioselective Product) Elimination->Product - F-

Regioselective SNAr pathway of 5-Chloro-3-fluoro-2-iodotoluene.

References

  • Title : 939990-13-3 | 5-Chloro-3-fluoro-2-iodotoluene Source : AiFChem URL : 1

  • Title : Nucleophilic Aromatic Substitution: Introduction and Mechanism Source : Master Organic Chemistry URL : 2

  • Title : Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source : Chemistry Stack Exchange URL : 3

  • Title : Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source : Journal of the American Chemical Society (ACS) URL : 5

  • Title : Predicting Regioselectivity in Nucleophilic Aromatic Substitution Source : The Journal of Organic Chemistry (ResearchGate) URL : 4

Sources

Application

Application Note: Regioselective Lithiation and Electrophilic Trapping of 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary & Mechanistic Rationale Polyhalogenated building blocks like 5-chloro-3-fluoro-2-iodotoluene are highly prized in medicinal chemistry and agrochemical development for their ability to undergo orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Polyhalogenated building blocks like 5-chloro-3-fluoro-2-iodotoluene are highly prized in medicinal chemistry and agrochemical development for their ability to undergo orthogonal functionalization[1]. The presence of three distinct halogens (I, Cl, F) creates a highly tunable electronic environment. Because the C–I bond is the most polarizable and possesses the lowest bond dissociation energy, it serves as the exclusive site for rapid halogen-metal exchange.

However, the regiochemistry of this specific substrate presents a severe kinetic challenge: the resulting C-2 carbanion is flanked by a highly electronegative fluorine atom at C-3. Ortho-fluoroaryllithium species are classically unstable; lone-pair repulsion and the excellent leaving-group ability of the fluoride ion drive the rapid elimination of LiF to form a transient, highly reactive benzyne intermediate at temperatures above -60 °C[2][3]. Consequently, successful electrophilic trapping requires absolute mastery over reaction kinetics, temperature control, and reagent selection.

Causality in Experimental Design: Reagent Selection

As an application scientist, the choice between classical lithiation and modern magnesiation dictates the operational window and success of the experiment. Do not treat these reagents as interchangeable; their selection is governed by the electrophile's reactivity.

  • Classical Lithiation (n-BuLi): Utilizing n-BuLi at -78 °C ensures instantaneous iodine-lithium exchange. The ultra-low temperature kinetically freezes the intermediate, preventing "halogen dance" isomerization and benzyne elimination[2]. This pathway is mandatory for highly reactive electrophiles (e.g., DMF, molecular iodine) that can trap the aryllithium before thermal degradation occurs during the warming phase.

  • Turbo-Grignard Magnesiation (i-PrMgCl·LiCl): To bypass the strict cryogenic constraints of organolithiums, Prof. Paul Knochel’s Turbo-Grignard reagent offers a robust alternative[4]. The stoichiometric addition of LiCl breaks up the unreactive polymeric aggregates of standard Grignard reagents, creating a highly reactive monomeric species[5]. The resulting arylmagnesium intermediate possesses greater covalent character than its lithium counterpart. This drastically reduces the propensity for benzyne elimination, allowing the reaction to be conducted at a much more forgiving -20 °C[4].

Quantitative Data: Metalating Agent Comparison

The following table summarizes the operational parameters for metalating 5-chloro-3-fluoro-2-iodotoluene to ensure optimal yield and prevent elimination.

Metalating AgentExchange TempMax Stability TempBenzyne RiskIdeal Electrophile
n-BuLi (2.5 M)-78 °C-60 °CHighHighly reactive (e.g., DMF, I₂, Aldehydes)
s-BuLi (1.4 M)-100 °C to -78 °C-78 °CVery HighExtremely reactive (Used only if n-BuLi fails)
i-PrMgCl·LiCl (1.3 M)-40 °C to -20 °C0 °CLowModerate reactivity (e.g., CO₂, Weinreb amides)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical quench-tests are embedded to guarantee scientific integrity and prevent downstream failures.

Protocol A: Cryogenic Lithiation and Formylation (n-BuLi Pathway)

Target: 4-Chloro-2-fluoro-6-methylbenzaldehyde

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Charge the flask with 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the inner wall of the flask over 10 minutes.

    • Self-Validation Cue: The solution will transition from colorless to a deep yellow, indicating the formation of the aryllithium. Rapid darkening to brown/black indicates localized heating and undesired benzyne polymerization.

  • Verification: Stir for 15 minutes.

    • Self-Validation Test: Withdraw a 0.1 mL aliquot and quench into 0.5 mL of methanol. GC-MS must show complete disappearance of the starting material (m/z ~270) and the sole presence of the proto-deiodinated product, 5-chloro-3-fluorotoluene (m/z ~144).

  • Trapping: Add anhydrous DMF (1.5 equiv) in one rapid portion. Stir at -78 °C for 30 minutes.

  • Workup: Remove the cooling bath and immediately quench with saturated aqueous NH₄Cl (20 mL) while still cold. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Turbo-Grignard Magnesiation and Carboxylation

Target: 4-Chloro-2-fluoro-6-methylbenzoic acid

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv, 10 mmol) in anhydrous THF (33 mL, 0.3 M).

  • Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Metalation: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes. Stir at -20 °C for 30 minutes[4].

  • Trapping: Bubble rigorously dried CO₂ gas (passed through a Drierite column) directly into the solution via a submerged needle for 20 minutes. The exothermic formation of the magnesium carboxylate will cause a slight temperature rise; adjust cooling to maintain < 0 °C.

  • Workup: Warm the mixture to room temperature. Quench carefully with 1M HCl (30 mL) to protonate the carboxylate salt. Extract with EtOAc (3 x 30 mL). To purify, extract the organic layer with 1M NaOH, separate the aqueous layer, acidify to pH 2 with conc. HCl, and filter the precipitated target acid.

Mandatory Visualizations

Reaction_Pathway Substrate 5-Chloro-3-fluoro- 2-iodotoluene Metalation Halogen-Metal Exchange (n-BuLi or i-PrMgCl·LiCl) Substrate->Metalation Fast I/M exchange Intermediate Aryl-Metal Intermediate (Li or MgCl) Metalation->Intermediate Benzyne Benzyne Intermediate (Undesired Elimination) Intermediate->Benzyne T > -60°C (Li) Elimination of MF Product Trapped Product (Aldehyde / Carboxylic Acid) Intermediate->Product + Electrophile Strict Temp Control

Fig 1. Chemoselective pathway for the metalation and trapping of 5-Chloro-3-fluoro-2-iodotoluene.

Workflow_Timeline Step1 1. Preparation Dry THF, Argon Cool to Target Temp Step2 2. Metalation Add Reagent slowly Stir 15-30 min Step1->Step2 Step3 3. Trapping Add Electrophile Maintain Temp Step2->Step3 Step4 4. Quench NH4Cl or HCl (aq) Extract & Purify Step3->Step4

Fig 2. Step-by-step experimental workflow for cryogenic lithiation and electrophilic trapping.

References

  • [4] Title: i-PrMgCl·LiCl: a ten year journey Source: Chemical Communications (RSC) URL:[Link]

  • [3] Title: Development of Versatile Strategies for Aryne Generation Source: Caltech THESIS URL:[Link]

  • [5] Title: Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source: Chemistry – A European Journal (via ResearchGate) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-3-fluoro-2-iodotoluene Coupling

The following guide is structured as a high-level Technical Support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-iodotoluene . Case ID: SUZ-2I-3F-5Cl Subject:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level Technical Support resource for researchers encountering difficulties with the Suzuki-Miyaura coupling of 5-Chloro-3-fluoro-2-iodotoluene .

Case ID: SUZ-2I-3F-5Cl Subject: Overcoming Steric Hindrance and Protodehalogenation in Polyhalogenated Toluenes Status: [CRITICAL] – Standard protocols (e.g., Pd(PPh3)4/Na2CO3) failing.

Case Analysis: The "Sandwich" Effect

You are likely experiencing low conversion (<20%) or significant formation of the de-iodinated byproduct (5-Chloro-3-fluorotoluene).

The Root Cause: The failure is structural. Your electrophile, 5-Chloro-3-fluoro-2-iodotoluene , presents a "sandwiched" iodine atom.

  • Position 1 (Methyl): Provides significant steric bulk.

  • Position 3 (Fluoro): Adds ortho-substitution and electron-withdrawing inductive effects.

  • Position 2 (Iodo): The reaction site is physically blocked.

While the C–I bond is electronically activated for oxidative addition, the steric wall prevents the palladium catalyst from approaching. Standard ligands (like PPh3) are too small and lack the electron density to force the oxidative addition and, more critically, to facilitate transmetallation in this crowded environment.

Visualizing the Steric Blockade

The diagram below illustrates the steric clash preventing standard catalysts from engaging the substrate.

StericBlockade C1 C1-Methyl (Steric Wall) C2 C2-Iodine (Target Site) C3 C3-Fluoro (Electronic/Steric) Catalyst_Std Standard Catalyst (Pd-PPh3) Catalyst_Std->C2 Blocked by C1/C3 Sterics Result_Fail FAILURE: No Oxidative Addition Catalyst_Std->Result_Fail Catalyst_Adv Advanced Catalyst (Pd-XPhos) Catalyst_Adv->C2 Penetrates Sterics (Bulky/e- Rich) Result_Success SUCCESS: Coupled Product Catalyst_Adv->Result_Success

Caption: Figure 1. The "Sandwich Effect" where C1-Methyl and C3-Fluoro block standard catalysts. Bulky, electron-rich ligands are required to breach this barrier.

The Solution Engine: Catalyst & Conditions

To fix this, you must switch from a "General Purpose" system to a "High Steric Demand" system.

A. The Catalyst: Buchwald G3/G4 Precatalysts

Do not use Pd(PPh3)4 or PdCl2(dppf). You require a ligand that is both bulky (to relieve steric strain in the intermediate) and electron-rich (to accelerate oxidative addition).[1]

  • Recommendation: XPhos Pd G4 or SPhos Pd G3 .

    • Why? SPhos and XPhos are biaryl phosphine ligands designed specifically for ortho-substituted aryl halides [1]. The "G3/G4" precatalyst scaffold ensures the immediate release of active Pd(0) without an induction period, which is critical to preventing side reactions like dehalogenation.

B. The Base & Solvent: Fighting Protodehalogenation

If you see the iodine replaced by hydrogen (protodehalogenation), your reaction is stalling, and the Pd-Ar intermediate is reacting with moisture or solvent protons.

  • Standard (Aqueous): Toluene/Water + K3PO4. Risk: High dehalogenation if reaction is slow.

  • Optimized (Anhydrous): Anhydrous Toluene or Dioxane + Cs2CO3 or Anhydrous K3PO4 .

    • Why? Removing water eliminates the primary proton source. Cesium Carbonate (Cs2CO3) has higher solubility in organic solvents and is effective for crowded couplings [2].

Troubleshooting Guide (Q&A)

Q1: I am seeing 5-Chloro-3-fluorotoluene (de-iodinated byproduct) by GC-MS. What is happening? A: This is "Protodehalogenation."[2] The oxidative addition occurred, but the transmetallation (reaction with Boron) was too slow. The Palladium species sat waiting and eventually grabbed a proton from trace water or the solvent.

  • Fix: Switch to Anhydrous Toluene and Cs2CO3 . Increase the Boronic Acid equivalents to 2.0. Ensure your Schlenk lines are strictly O2/H2O free.

Q2: The reaction stays clear but no product forms. Starting material remains. A: The catalyst failed to insert into the C–I bond (Oxidative Addition failure).

  • Fix: Your catalyst is not active enough. Switch to XPhos Pd G4 (2-5 mol%). Increase temperature to 100°C .

Q3: Can I use the Boronic Ester (Pinacol) instead of the Acid? A: Yes, and it is often preferred. Boronic esters are less prone to "protodeboronation" (breakdown of the boron reagent) than boronic acids.[3] If your coupling partner is unstable, use the BPin ester.

Q4: Is the Chlorine at position 5 at risk of reacting? A: Generally, no. The reactivity order is I >> Br > Cl.[3][4] Under standard Suzuki conditions (below 120°C), the Pd will selectively insert into the C–I bond. However, if you use extremely forcing conditions (e.g., >140°C with highly active ligands), you might see trace Cl-activation. Stick to 80-100°C.[5]

Master Protocol: The "Gold Standard"

This protocol utilizes a Buchwald-type system optimized for sterically hindered substrates.

Materials
  • Substrate: 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv)

  • Boronic Acid/Ester: (1.5 – 2.0 equiv) Excess is crucial.

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground, anhydrous (3.0 equiv). Alternatively: Cs2CO3.

  • Solvent: Anhydrous Toluene (0.2 M concentration).

Procedure
  • Setup: Flame-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charge Solids: Add the Aryl Iodide, Boronic Acid, Base (K3PO4), and Catalyst (XPhos Pd G4) to the vial.

    • Note: If the substrate is a liquid, add it after the solvent.

  • Degas: Cap the vial. Evacuate and backfill with Argon 3 times.[6][7]

  • Solvent: Inject Anhydrous Toluene through the septum.

  • Reaction: Place in a pre-heated oil bath at 100°C . Stir vigorously (1000 rpm).

    • Why 100°C? Steric hindrance requires thermal energy to overcome the activation barrier.

  • Monitoring: Check by HPLC/GC at 1 hour. If conversion is <50%, add another 1 mol% catalyst.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts. Concentrate and purify.

Workflow Logic Tree

Use this logic flow to diagnose failures during your experiment.

WorkflowLogic Start Start Reaction (100°C, XPhos, Anhydrous) Check Check Conversion (1 hr) Start->Check HighConv >90% Conversion Proceed to Workup Check->HighConv Success LowConv <20% Conversion Starting Material Left Check->LowConv Cat. Death DeHal De-iodinated Byproduct (Ar-H) Observed Check->DeHal Protodehalogenation Fix1 Increase Temp to 110°C Add 2% more Cat LowConv->Fix1 Fix2 Strictly Anhydrous Switch Base to Cs2CO3 DeHal->Fix2

Caption: Figure 2. Diagnostic logic for reaction monitoring. Distinguishes between catalyst inactivity (Low Conversion) and pathway errors (Dehalogenation).

Comparative Data: Why Ligands Matter

The following table summarizes expected outcomes based on ligand choice for ortho-disubstituted aryl iodides [1][3].

Catalyst SystemConversion (24h)YieldPrimary Failure Mode
Pd(PPh3)4 / Na2CO3 < 15%TraceSteric failure (No Oxidative Addition)
Pd(dppf)Cl2 / K2CO3 30 - 50%LowSlow turnover, catalyst decomposition
Pd(OAc)2 / SPhos > 95%High Excellent steric penetration
XPhos Pd G4 > 98%Excellent Fast initiation, resists dehalogenation

References

  • Buchwald, S. L., et al. "Ligands for Sterically Hindered Cross-Couplings." Journal of the American Chemical Society, 2004.[8]

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[9] Organic Chemistry Frontiers, 2014.[9]

Sources

Optimization

purification methods for 5-Chloro-3-fluoro-2-iodotoluene reaction mixtures

Case ID: PUR-CFIT-005 Subject: Troubleshooting Isolation & Purification of 5-Chloro-3-fluoro-2-iodotoluene Classification: Halogenated Aromatics / Intermediate Synthesis[1] Diagnostic Triage: Identify Your Failure Mode B...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CFIT-005 Subject: Troubleshooting Isolation & Purification of 5-Chloro-3-fluoro-2-iodotoluene Classification: Halogenated Aromatics / Intermediate Synthesis[1]

Diagnostic Triage: Identify Your Failure Mode

Before proceeding with a purification protocol, you must diagnose the specific nature of your impurity profile. 5-Chloro-3-fluoro-2-iodotoluene (CFIT) presents unique challenges due to the lability of the C-I bond and the lipophilicity of the poly-halogenated core.[1]

Use this decision matrix to select the correct protocol:

Diagnostic_Triage Start Observation Issue1 Pink/Violet Coloration Start->Issue1 Issue2 Multiple Spots on TLC (Close Rf) Start->Issue2 Issue3 Oily/Sticky Solid Start->Issue3 Diag1 Diagnosis: Free Iodine (I2) Oxidation byproduct Issue1->Diag1 Diag2 Diagnosis: Regioisomers or De-iodinated species Issue2->Diag2 Diag3 Diagnosis: Solvent Entrapment or Eutectic Impurity Issue3->Diag3 Action1 PROTOCOL A: Reductive Wash Diag1->Action1 Action2 PROTOCOL C: Flash Chromatography Diag2->Action2 Action3 PROTOCOL B: Recrystallization/Sublimation Diag3->Action3

Figure 1: Diagnostic decision tree for selecting the appropriate purification workflow.

Purification Protocols

Protocol A: Chemoselective Wash (Removal of Iodine/Copper)

Target: Free Iodine (


), Copper salts (if Sandmeyer synthesis used).
Mechanism:  Reduction of lipophilic 

to water-soluble iodide (

) using Sodium Thiosulfate (

).[1]

The Science: Poly-iodinated aromatics are prone to homolytic cleavage by light or heat, regenerating


.[1] This acts as a radical initiator, causing further degradation. A standard water wash is insufficient due to the high partition coefficient of 

in organic solvents [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers (peroxide risk with iodides).

  • Reductive Wash:

    • Prepare a 10% w/v Sodium Thiosulfate solution.

    • Wash the organic layer 2x with this solution.

    • Endpoint: The organic layer should shift from purple/brown to pale yellow/colorless.

  • Polishing: Wash 1x with Brine (saturated NaCl) to remove trapped water.[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if the compound is acid-sensitive, as commercial
    
    
    can be slightly acidic.[1]

Critical Checkpoint: If the organic layer remains pink after 3 washes, your solvent may contain peroxides oxidizing the iodide back to iodine. Switch to fresh HPLC-grade solvent.[1]

Protocol B: Cryo-Recrystallization (For Low-Melting Solids)

Target: Solvent residues, minor amorphous impurities.[1] Context: 5-Chloro-3-fluoro-2-iodotoluene is a highly halogenated "grease ball" (lipophilic).[1] It likely has a low melting point (40–60°C) or exists as a supercooled oil. Standard heat-cool recrystallization often leads to "oiling out."[1]

Solvent System Table:

Solvent SystemRatio (v/v)Polarity IndexApplication
Hexane / DCM 9:1LowStandard crystallization.[1]
Pentane / Et2O 10:1Very LowFor very low-melting solids (requires -20°C).[1]
Methanol (Cold) PureHigh"Crash out" method for highly non-polar impurities.[1]

Procedure:

  • Dissolve crude oil in the minimum amount of DCM or Ether at room temperature.

  • Slowly add Hexane (antisolvent) until slight turbidity persists.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula to induce nucleation [2].

  • Incubation: Place the flask in a freezer (-20°C) for 12-24 hours. Do not disturb.

  • Filtration: Filter quickly using a chilled Buchner funnel to prevent melting.

Protocol C: Flash Column Chromatography (Isomer Separation)

Target: Regioisomers (e.g., 4-chloro isomer), De-iodinated byproducts (5-chloro-3-fluorotoluene).[1] Challenge: Halogen isomers often have identical


 values.

Optimized Stationary Phase:

  • Silica Gel: 230-400 mesh (Standard).[1]

  • Loading: <1% of silica mass (Strict loading is required for isomer separation).[1]

Eluent Strategy: Do not use a standard 0-100% gradient. Use an Isocratic Hold strategy to maximize resolution (


).

Chromatography_Workflow Step1 TLC Scouting Target Rf: 0.25 Step2 Pack Column (Slurry Method) Step1->Step2 Step3 Eluent: 100% Hexane (Flush 2 CV) Step2->Step3 Step4 Gradient Ramp 0% -> 5% EtOAc Step3->Step4 Step5 Collect Fractions (Small Volume) Step4->Step5

Figure 2: Isocratic/Shallow gradient workflow for separating non-polar halogenated isomers.

Technical Tip: If Silica fails to separate isomers, switch to Silver Nitrate (


) impregnated Silica .[1] The silver ions interact differently with the 

-systems of various isomers (Argentation Chromatography) [3].

Frequently Asked Questions (FAQ)

Q: My product turns purple on the shelf after a week. Why? A: This is "Iodine Bleed." The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to ambient light causes homolytic cleavage. Fix: Store the purified compound in an amber vial, under Argon, at -20°C. Add a stabilizer like Copper turnings or Silver wool if long-term storage is required (scavenges free radicals).[1]

Q: I see a spot just below my product on TLC that I can't remove. A: This is likely the de-iodinated species (5-Chloro-3-fluorotoluene).[1] It is slightly more polar than the iodinated product due to the lack of the large, polarizable Iodine atom. Fix: Use Protocol C (Chromatography) with 100% Pentane or Hexane. The iodinated product usually elutes first (higher


) in ultra-non-polar systems due to the "Grease" effect of the large Iodine atom masking the ring's polarity.

Q: Can I distill this compound? A: Proceed with extreme caution. Poly-halogenated toluenes have high boiling points.[1] Heating 5-Chloro-3-fluoro-2-iodotoluene above 150°C may cause explosion or rapid decomposition.[1] Recommendation: Use Kugelrohr distillation (Bulb-to-bulb) under high vacuum (<0.1 mmHg) at the lowest possible temperature.[1] If the pot residue turns black/tarry, stop immediately.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for thiosulfate washes and halide purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Authoritative source on recrystallization of low-melting solids).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Advanced technique for separating halo-arene isomers).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Chloro-3-fluoro-2-iodotoluene

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the formulation of highly halogenated aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult on the formulation of highly halogenated aromatic building blocks. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) presents a unique set of thermodynamic challenges[1]. The combination of a rigid toluene ring with three distinct halogens—chlorine, fluorine, and a highly polarizable iodine—creates a severely hydrophobic molecule that violently disrupts the hydrogen-bonding network of water[2].

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, whether you are preparing high-concentration organic stocks or aqueous-compatible formulations for biological assays.

Part 1: The Physicochemical Reality

Before troubleshooting, we must understand the thermodynamic parameters driving the phase behavior of this compound.

PropertyValue / EstimateCausality & Mechanistic Impact on Solubility
Molecular Weight 270.47 g/mol Moderate size, but high molecular density due to the massive iodine atom[1].
LogP (Octanol/Water) ~4.0 - 4.5Highly lipophilic. Drives severe aqueous insolubility and rapid precipitation upon dilution[3].
Water Solubility < 0.1 mg/LThermodynamically unfavorable to solvate; requires host-guest complexation or micellization[2].
Ethanol Solubility ~10 - 50 mg/mLGood primary solvent, but highly susceptible to the antisolvent effect when introduced to aqueous buffers[3].
Halogen Bonding HighIodine and chlorine can participate in halogen bonding, which affects desorption and aggregation kinetics in mixed phases[4].

Part 2: Troubleshooting FAQs

Q1: I dissolved 5-Chloro-3-fluoro-2-iodotoluene in 100% ethanol perfectly, but when I dilute it into my aqueous assay buffer, it instantly turns cloudy. Why? A: You are experiencing the antisolvent precipitation effect . According to, the solubility of a hydrophobic compound decreases exponentially as the volume fraction of water increases[3]. Because the LogP of this polyhalogenated toluene is so high, even a 5% aqueous dilution can drop the solubility limit below your working concentration. The solvated monomers rapidly aggregate into insoluble microcrystals to minimize their surface area contact with water.

Q2: I need a completely aqueous, solvent-free solution for a sensitive cell-based assay. Ethanol is killing my cells. What is the best approach? A: The gold standard for solubilizing halogenated aromatics without organic co-solvents is Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of the β-cyclodextrin ring (approx. 0.60 nm diameter) perfectly accommodates the halogenated toluene ring[5]. This shields the hydrophobic halogens from water, while the hydrophilic exterior of the cyclodextrin maintains true aqueous solubility and prevents cellular toxicity[6].

Q3: How can I maximize my stock concentration in pure ethanol? A: While ethanol is an excellent solvent, the rigid planar structure of the compound can resist initial solvation. Use indirect bath sonication (do not use a direct probe, which can cause localized overheating and dehalogenation) combined with gentle warming (35°C). Ensure your ethanol is absolute (200 proof); even 5% water in 95% ethanol will drastically reduce your maximum saturation point due to the compound's extreme hydrophobicity[3].

Part 3: Validated Experimental Protocols

Protocol A: Preparation of a 50 mM Ethanolic Stock
  • Self-Validation Metric: The solution must remain optically clear with no Schlieren lines (refractive index distortions) when held to the light.

  • Weigh exactly 13.52 mg of 5-Chloro-3-fluoro-2-iodotoluene into a glass vial[1]. (Caution: Avoid plastics, as highly lipophilic halogenated toluenes can leach plasticizers).

  • Add 1.0 mL of absolute ethanol (200 proof).

  • Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Sonicate in a water bath at 30-35°C for 10 minutes to overcome the initial lattice energy of the solid.

  • Vortex for 30 seconds. Store at -20°C. Note: Allow the stock to fully equilibrate to room temperature before use, as cold temperatures will induce rapid crystallization.

Protocol B: HP-β-CD Aqueous Complexation (For Bio-Assays)
  • Self-Validation Metric: The final solution should pass through a 0.22 µm PTFE filter with zero resistance, indicating true molecular inclusion rather than a particulate suspension.

  • Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS).

  • Weigh 2.7 mg of 5-Chloro-3-fluoro-2-iodotoluene into a glass vial.

  • Add 1.0 mL of the 20% HP-β-CD buffer.

  • Stir vigorously using a magnetic stir bar at room temperature for 24-48 hours . (Causality: The prolonged time is strictly required because the solid-to-complex transition is kinetically slow for highly crystalline halogenated compounds[6]).

  • Filter through a 0.22 µm syringe filter to remove any uncomplexed compound.

Part 4: Workflows & Mechanistic Diagrams

Workflow Start 5-Chloro-3-fluoro-2-iodotoluene Solubilization Target Target Application? Start->Target Org Organic Synthesis (Non-polar) Target->Org Eth Ethanol Stock Prep Target->Eth Aq Aqueous Bio-Assay Target->Aq Eth_Step Dissolve in 100% EtOH + Sonication at 35°C Eth->Eth_Step Aq_Choice Formulation Strategy Aq->Aq_Choice Cyclo HP-β-CD Complexation (True Aqueous Solution) Aq_Choice->Cyclo Emul Tween-80/EtOH (Micellar Dispersion) Aq_Choice->Emul

Fig 1. Decision tree for solubilizing 5-Chloro-3-fluoro-2-iodotoluene based on target application.

Mechanism Stock EtOH Stock Solution (Solvated Monomers) WaterAdd Add Aqueous Buffer Stock->WaterAdd Precip Antisolvent Effect (Rapid Aggregation) WaterAdd->Precip No Excipient HPBCD Add HP-β-CD WaterAdd->HPBCD With Excipient Crystal Insoluble Crystals (Assay Failure) Precip->Crystal Complex Host-Guest Inclusion (Shielded Halogens) HPBCD->Complex Soluble Stable Aqueous Phase (Bioavailable) Complex->Soluble

Fig 2. Mechanistic pathway of antisolvent precipitation versus cyclodextrin-mediated solubilization.

References

  • Elsevier Shop. "Halogenated Benzenes, Toluenes and Phenols with Water - 1st Edition" (IUPAC-NIST Solubility Data Series).[Link][2]

  • eScholarship. "Experimental evidence that halogen bonding catalyzes the heterogeneous chlorination of alkenes in submicron liquid droplets".[Link][4]

  • Frontiers Publishing Partnerships. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures".[Link][3]

  • Global NEST Journal. "CYCLODEXTRINS: A POTENTIAL ABSORBENT FOR VOC ABATEMENT".[Link][5]

  • Brieflands. "Cyclodextrins in Skin Formulations and Transdermal Delivery".[Link][6]

Sources

Optimization

minimizing homocoupling byproducts of 5-Chloro-3-fluoro-2-iodotoluene

Technical Support Center: Minimizing Homocoupling of 5-Chloro-3-fluoro-2-iodotoluene in Cross-Coupling Reactions Welcome to the Advanced Troubleshooting Guide for highly functionalized aryl halides. This resource is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Homocoupling of 5-Chloro-3-fluoro-2-iodotoluene in Cross-Coupling Reactions

Welcome to the Advanced Troubleshooting Guide for highly functionalized aryl halides. This resource is designed for researchers and drug development professionals dealing with the specific steric and electronic challenges of 5-Chloro-3-fluoro-2-iodotoluene .

While the carbon-iodine (C–I) bond in this molecule is highly reactive toward oxidative addition[1], the iodine atom at the C2 position is flanked by an ortho-methyl group (C1) and an ortho-fluoro group (C3). This di-ortho substitution creates a severe steric bottleneck during the transmetalation step of cross-coupling reactions. When transmetalation is kinetically retarded, undesired homocoupling pathways dominate, leading to the formation of the biphenyl dimer (4,4'-dichloro-6,6'-difluoro-2,2'-dimethylbiphenyl).

Part 1: Mechanistic Insights & The Causality of Homocoupling

To eliminate a byproduct, you must first understand its origin. The homocoupling of sterically hindered aryl iodides is rarely a single-variable problem; it is a systemic competition between reaction rates.

  • The Steric Bottleneck: In Suzuki-Miyaura or Sonogashira couplings, the initial oxidative addition of Pd(0) into the C–I bond is fast. However, the bulky ortho substituents on 5-Chloro-3-fluoro-2-iodotoluene restrict the conformational geometry required for the incoming organometallic partner to undergo transmetalation.

  • Disproportionation & Radical Pathways: When the Ar-Pd(II)-I intermediate has a prolonged lifetime due to slow transmetalation, it becomes susceptible to disproportionation with another Ar-Pd(II)-I complex, or it can degrade via single-electron transfer (SET) radical pathways to form the homocoupled dimer[2].

  • Oxygen-Mediated Oxidation: Dissolved oxygen in the reaction mixture acts as a terminal oxidant, converting active Pd(0) into Pd(II) species that directly promote the homocoupling of the aryl iodide[3].

  • Precatalyst Auto-Reduction: If a Pd(II) precatalyst (e.g.,

    
    ) is used without a dedicated reducing agent, the aryl iodide itself can act as the reductant during the initial catalytic activation, inherently generating homocoupled byproduct[4].
    

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Chloro-3-fluoro-2-iodotoluene) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->PdII TransMet Transmetalation (Addition of Ar'-M) PdII->TransMet Fast with Bulky Ligands HomoPath Homocoupling Pathway (Triggered by O2 or Excess Ar-I) PdII->HomoPath Slow Transmetalation (Steric Bottleneck) CrossProd Desired Cross-Coupled Product TransMet->CrossProd Reductive Elimination CrossProd->Pd0 Catalyst Regeneration HomoProd Undesired Homocoupled Dimer HomoPath->HomoProd Reductive Elimination HomoProd->Pd0

Caption: Catalytic cycle detailing cross-coupling vs. homocoupling pathways for aryl iodides.

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing >15% homocoupled dimer in my Suzuki-Miyaura reaction. How can I chemically suppress this? A1: The most effective strategy is a dual-pronged approach targeting catalyst activation and oxygen exclusion. First, utilize a subsurface nitrogen or argon sparge for at least 30 minutes prior to catalyst addition; rigorous exclusion of dissolved oxygen is critical to prevent Pd-mediated homocoupling[4]. Second, if you are using a Pd(II) precatalyst, introduce a mild reducing agent like potassium formate (


). This rapidly reduces Pd(II) to the active Pd(0) state, preventing your aryl iodide from being consumed as a sacrificial reductant[4].

Q2: Which ligand class is best suited to overcome the di-ortho steric hindrance of 5-Chloro-3-fluoro-2-iodotoluene? A2: Avoid small, flexible phosphines like


. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos  or RuPhos . The extreme steric bulk of these ligands forces the palladium center into a highly reactive mono-ligated 

state, which dramatically accelerates the transmetalation step, allowing the desired cross-coupling to outcompete the homocoupling pathway.

Q3: I am performing a Sonogashira coupling. Is the copper co-catalyst exacerbating the homocoupling? A3: Yes. In Sonogashira couplings, high local concentrations of Cu(I) salts can facilitate Ullmann-type homocoupling of reactive aryl iodides. To mitigate this, reduce the


 loading to 

[5]. Alternatively, switch to a completely "copper-free" Sonogashira protocol using

and an amine base, which has been proven to drastically minimize homocoupling for sensitive aryl iodides[1].

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of optimizing reaction parameters to favor the cross-coupling of sterically hindered aryl iodides over homocoupling.

Catalyst SystemLigandBaseAdditive / AtmosphereDesired Cross-Product YieldHomocoupling Byproduct

(5 mol%)


None / Air42%35%

(5 mol%)


None /

(Sparge)
61%18%

(5 mol%)



(10 mol%) /

75%8%

(2 mol%)
SPhos

None /

(Sparge)
92% <2%

Data Interpretation: Transitioning to a Pd(0) source (


) combined with a bulky ligand (SPhos) and rigorous deoxygenation effectively shifts the kinetic balance, virtually eliminating the homocoupling byproduct.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Workflow for 5-Chloro-3-fluoro-2-iodotoluene

Objective: Achieve >90% yield of the cross-coupled product while restricting the homocoupled dimer to <2%. This protocol relies on a self-validating sequence where the catalyst is introduced only after the system is fully inert.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the organoboron coupling partner (1.1 equiv), anhydrous

    
     (2.0 equiv), and SPhos ligand (0.04 equiv).
    
  • Solvent Deoxygenation: In a separate vessel, prepare a 10:1 mixture of 1,4-Dioxane and HPLC-grade water. Sparge this solvent mixture continuously with ultra-pure

    
     via a submerged needle for exactly 30 minutes. Note: Rigorous exclusion of oxygen is the primary defense against Pd(II)-mediated homocoupling[4].
    
  • Substrate Addition: Add 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) to the Schlenk flask.

  • Inert Atmosphere Establishment: Evacuate and backfill the Schlenk flask with

    
     three times.
    
  • Catalyst Introduction: Quickly remove the septum under a positive flow of

    
     and add 
    
    
    
    (0.02 equiv). Causality Check: Adding the Pd(0) source last prevents premature oxidation and auto-reduction cycles[3].
  • Reaction Execution: Inject the degassed solvent mixture into the Schlenk flask via syringe. Seal the flask and heat to 80 °C under vigorous stirring for 4–6 hours.

  • Validation & Quench: Monitor the reaction via GC-MS. The protocol is validated when the starting mass (

    
    ) is consumed and the homocoupled dimer mass (
    
    
    
    ) is absent from the chromatogram. Quench the reaction with water and extract with ethyl acetate for downstream purification.

References

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy". Organic Process Research & Development. Available at:[Link]

  • ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Available at: [Link]

  • Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResearchGate. "Palladium-mediated radical homocoupling reactions: A surface catalytic insight". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Reactivity of 5-Chloro-3-fluoro-2-iodotoluene Under Basic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-Chloro-3-fluoro-2-iodotoluene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-Chloro-3-fluoro-2-iodotoluene . Because this molecule is a densely functionalized polyhaloarene, it exists in a state of high electronic tension. Depending on the specific basic conditions applied, the molecule will undergo divergent, competing reaction pathways rather than simple deprotonation.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure absolute control over your synthetic workflows.

Mechanistic Pathway Visualization

To predict the stability of 5-Chloro-3-fluoro-2-iodotoluene, you must first understand how different base classes interact with its specific halogen substituents.

Reactivity_Pathways cluster_conditions Basic Conditions SM 5-Chloro-3-fluoro-2-iodotoluene (Polyhalogenated Core) NucBase Nucleophilic Bases (e.g., NaOMe, Amines) SM->NucBase Lithium Organolithiums (e.g., n-BuLi) SM->Lithium StericBase Sterically Hindered Bases (e.g., LDA, NaHMDS) SM->StericBase SNAr SNAr Pathway (Meisenheimer Complex) NucBase->SNAr Attack at C3 HME Halogen-Metal Exchange (C2-Lithiation) Lithium->HME Attack at I (C2) Benzyne Deprotonation / Elimination (Benzyne Formation) StericBase->Benzyne Deprotonation at C4/C6 Prod1 C3-Substituted Adduct (Loss of F-) SNAr->Prod1 Prod2 Aryllithium Intermediate (Electrophile Trapping) HME->Prod2 Prod3 Oligomers / Adduct Mixtures (Loss of F- or Cl-) Benzyne->Prod3

Divergent reactivity pathways of 5-Chloro-3-fluoro-2-iodotoluene under various basic conditions.

Diagnostic Troubleshooting & FAQs

FAQ 1: Unintended Degradation with Alkoxide Bases

Issue: When treating 5-Chloro-3-fluoro-2-iodotoluene with sodium methoxide (NaOMe) to deprotonate a co-reactant, the toluene derivative degrades, yielding a defluorinated byproduct.

Causality: The highly electronegative fluorine at the C3 position strongly withdraws electron density via the inductive effect, activating the ring toward Nucleophilic Aromatic Substitution (SNAr). Counterintuitively, in SNAr reactions, fluorine is a vastly superior leaving group compared to iodine or chlorine . The rate-determining step is the formation of the electron-rich Meisenheimer complex. Fluorine's extreme electronegativity lowers the activation energy for this intermediate, making the C-F bond the primary site of nucleophilic attack . Mitigation: If SNAr is unintended, switch to a non-nucleophilic base (e.g., DBU) or perform the deprotonation of your co-reactant in a separate vessel before introducing the polyhaloarene.

FAQ 2: Complete Loss of Starting Material with n-BuLi

Issue: Attempting to deprotonate the benzylic methyl group using n-butyllithium results in rapid consumption of the starting material and the formation of intractable black mixtures upon warming.

Causality: Organolithium reagents are highly nucleophilic toward polarizable halogens. The C-I bond at C2 has a low bond dissociation energy and is kinetically favored for Halogen-Metal Exchange (HME) over acid-base deprotonation . n-BuLi rapidly attacks the iodine atom, generating a 2-lithio-5-chloro-3-fluorotoluene intermediate. If this intermediate is not maintained at strictly cryogenic temperatures (≤ -78 °C), it will undergo spontaneous elimination of the adjacent C3-fluoride to form a highly reactive benzyne, which rapidly oligomerizes. Mitigation: If HME is your goal, ensure strict temperature control and trap the aryllithium species immediately. If benzylic deprotonation is strictly required, use a sterically hindered amide base (like LDA) at -78 °C to bypass the iodine atom.

FAQ 3: Oligomerization with LDA at Room Temperature

Issue: Using Lithium Diisopropylamide (LDA) at >0 °C leads to complex product mixtures and tar formation.

Causality: LDA is a strong, non-nucleophilic base. It will abstract the most acidic protons on the ring. In this molecule, the proton at C4 is flanked by fluorine (C3) and chlorine (C5), making it highly acidic. Deprotonation yields a C4-aryl anion that rapidly expels the adjacent halide to form a benzyne intermediate . Benzynes are transient and will rapidly dimerize or react with the solvent. Mitigation: Maintain reaction temperatures below -78 °C to stabilize the lithiated intermediate, or introduce an in situ trapping agent (e.g., a furan derivative) to capture the benzyne cleanly via a Diels-Alder cycloaddition.

Quantitative Data Summaries

Table 1: Relative Leaving Group Abilities in SNAr Reactions

This data explains why the C-F bond breaks before the C-I bond under nucleophilic basic conditions.

HalogenElectronegativity (Pauling)Relative SNAr Reaction Rate (

)
Primary Role in 5-Chloro-3-fluoro-2-iodotoluene
Fluorine (F) 3.98~3300Primary leaving group (C3)
Chlorine (Cl) 3.16~4.3Secondary leaving group (C5)
Bromine (Br) 2.96~3.2N/A (Not present)
Iodine (I) 2.661.0 (Reference)Directing group / HME target (C2)
Table 2: Base Selection Matrix for 5-Chloro-3-fluoro-2-iodotoluene
Base TypeExamplePrimary PathwayOperating TempRecommended Use Case
Nucleophilic NaOMe, AminesSNAr (F⁻ displacement)0 °C to RefluxSynthesis of C3-substituted analogs
Organometallic n-BuLi, t-BuLiHalogen-Metal Exchange-78 °C strictElectrophilic functionalization at C2
Sterically Hindered LDA, NaHMDSDeprotonation / Benzyne-78 °C to 25 °CBenzyne generation / Cycloadditions

Self-Validating Experimental Protocols

To ensure experimental integrity, every protocol must contain an internal validation mechanism. Below are the standardized workflows for the two most common basic applications.

Protocol 1: Controlled SNAr with a Nucleophilic Amine

Objective: Selectively displace the C3-fluorine without disturbing the C2-iodine or C5-chlorine.

  • Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add the nucleophilic amine (e.g., morpholine, 2.5 equiv) and potassium carbonate (K₂CO₃, 1.5 equiv) to the solution at room temperature.

  • Heating: Gradually heat the mixture to 60 °C. The weak inorganic base (K₂CO₃) acts as an acid scavenger without initiating benzyne formation.

  • Self-Validating System (Analytical Check): Monitor the reaction via ¹⁹F NMR. The quantitative disappearance of the aryl-fluorine signal (typically around -110 to -120 ppm) coupled with the retention of the aryl-chlorine isotopic splitting pattern in MS confirms direct C3 substitution.

  • Workup: Quench with water, extract with ethyl acetate, and wash extensively with brine to remove DMF.

Protocol 2: Cryogenic Halogen-Metal Exchange and Trapping

Objective: Selectively lithiate the C2 position while preventing benzyne elimination.

  • Preparation: Dissolve 5-Chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 1.6 M in hexanes) down the side of the flask over 10 minutes. Stir at -78 °C for exactly 15 minutes.

  • Self-Validating System (Quench Test): Before adding your target electrophile, extract a 0.1 mL aliquot and quench it directly into D₂O. GC-MS analysis must show a mass shift corresponding to the loss of iodine (-127 Da) and the incorporation of deuterium (+1 Da) at the C2 position. If oligomeric peaks are observed, your internal temperature exceeded the stability threshold, triggering benzyne formation.

  • Electrophile Addition: Add the desired electrophile (e.g., DMF for formylation) neatly at -78 °C.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. URL:[Link]

  • Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Stack Exchange Network. URL:[Link]

  • ACS Publications. "Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations." Chemical Reviews. URL:[Link]

Reference Data & Comparative Studies

Validation

The Structural Landscape of 5-Chloro-3-fluoro-2-iodotoluene

A Comprehensive Guide to the 1H NMR Spectral Analysis of 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Approach For researchers, scientists, and professionals in drug development, the precise structural elucidation of n...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 1H NMR Spectral Analysis of 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, a polysubstituted aromatic compound. By dissecting the influence of each substituent on the proton chemical shifts and coupling patterns, we will predict its spectrum and offer a comparative framework against simpler halogenated toluenes. This guide will also furnish a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum.

The substitution pattern on the toluene ring dictates the electronic environment of the remaining aromatic protons and the methyl group, thereby governing their resonance frequencies (chemical shifts) and spin-spin coupling interactions. In 5-Chloro-3-fluoro-2-iodotoluene, we have a methyl group and three different halogen atoms, each exerting distinct electronic effects.

  • Iodine (I): Located at the C2 position, iodine is the least electronegative of the halogens present. Its influence on the chemical shift of adjacent protons is a combination of a weak inductive (-I) effect and a notable "heavy atom" effect, which can lead to shielding of the ipso-carbon.[1] The overall effect on proton chemical shifts is complex and can be anomalous for meta protons.[2]

  • Fluorine (F): Positioned at C3, fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). It also possesses a +M (mesomeric) effect due to its lone pairs, but the inductive effect typically dominates. A key feature of fluorine is its spin quantum number of 1/2, which leads to spin-spin coupling with nearby protons (H-F coupling).

  • Chlorine (Cl): At the C5 position, chlorine also exhibits both -I and +M effects. Its inductive effect is stronger than iodine but weaker than fluorine. Its influence on proton chemical shifts is generally deshielding, though less pronounced than fluorine.

  • Methyl Group (CH₃): The methyl group at C1 is an electron-donating group (+I effect) and weakly activating. It will influence the chemical shifts of the aromatic protons and will itself be influenced by the adjacent iodine atom.

Predicting the 1H NMR Spectrum: A Step-by-Step Analysis

To predict the 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, we will utilize the principle of substituent additivity, starting from the chemical shift of benzene (approximately 7.36 ppm) and applying corrections for each substituent.[3]

The molecule has two aromatic protons at positions C4 and C6, and a methyl group at C1.

Predicted Chemical Shifts (δ)
SubstituentOrtho Effect (ppm)Meta Effect (ppm)Para Effect (ppm)
-CH₃ -0.15-0.1-0.2
-I +0.39-0.26-0.04
-F -0.30+0.02-0.22
-Cl +0.03-0.02-0.09

Calculation for H4:

  • Ortho to -F (+0.02 ppm) and -Cl (-0.02 ppm)

  • Meta to -I (-0.26 ppm) and -CH₃ (-0.1 ppm)

  • Predicted δ(H4) ≈ 7.36 + 0.02 - 0.02 - 0.26 - 0.1 = 7.00 ppm

Calculation for H6:

  • Ortho to -CH₃ (-0.15 ppm) and -Cl (+0.03 ppm)

  • Meta to -F (+0.02 ppm) and -I (-0.26 ppm)

  • Predicted δ(H6) ≈ 7.36 - 0.15 + 0.03 + 0.02 - 0.26 = 6.90 ppm

Methyl Protons (CH₃): The methyl group in toluene resonates around 2.3 ppm. The presence of an ortho iodine atom will likely cause a slight downfield shift. A reasonable estimate would be in the range of 2.4-2.5 ppm .

Predicted Spin-Spin Coupling (J)

The two aromatic protons, H4 and H6, will exhibit coupling to each other and to the fluorine atom.

  • H-H Coupling: H4 and H6 are meta to each other. The typical meta coupling constant (⁴JHH) is in the range of 2-3 Hz.[4]

  • H-F Coupling:

    • H4 is ortho to the fluorine at C3. The ortho H-F coupling constant (³JHF) is typically the largest, ranging from 6 to 10 Hz.[5]

    • H6 is para to the fluorine at C3. The para H-F coupling constant (⁵JHF) is generally smaller, around 0.5-3.0 Hz.[6]

  • Long-Range Methyl Coupling: There might be weak long-range coupling between the methyl protons and the aromatic protons, but this is often not resolved.

Predicted 1H NMR Spectrum Summary
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
H4 ~7.00Doublet of doublets (dd)⁴J(H4-H6) ≈ 2-3; ³J(H4-F) ≈ 6-10
H6 ~6.90Doublet of doublets (dd)⁴J(H4-H6) ≈ 2-3; ⁵J(H6-F) ≈ 0.5-3.0
-CH₃ ~2.4-2.5Singlet (or very finely split)

Visualizing the Coupling Interactions

The spin-spin coupling relationships between the aromatic protons and the fluorine atom can be visualized as follows:

G H4 H4 H6 H6 H4->H6 ⁴JHH (meta) F3 F3 H4->F3 ³JHF (ortho) H6->F3 ⁵JHF (para)

Caption: Spin-spin coupling in 5-Chloro-3-fluoro-2-iodotoluene.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene, the following protocol is recommended:

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic compounds. If solubility is an issue, other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

II. Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

  • Locking and Shimming:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (in Hz) between the split peaks.

Comparative Analysis with Simpler Halogenated Toluenes

To better understand the combined substituent effects in 5-Chloro-3-fluoro-2-iodotoluene, it is instructive to compare its predicted spectrum with the known spectra of simpler analogues.

CompoundAromatic Proton Chemical Shifts (ppm)Methyl Proton Chemical Shift (ppm)Key Features
Toluene ~7.17 (m), 7.24 (t), 7.09 (d)~2.34Complex multiplet for aromatic protons.
2-Iodotoluene ~6.83-7.78~2.40Significant deshielding of the proton ortho to iodine.
3-Fluorotoluene ~6.82-7.16~2.30Upfield shift of protons ortho and para to fluorine. H-F coupling is observed.
3-Chlorotoluene ~7.0-7.2~2.3Less pronounced shifts compared to fluorine.
5-Chloro-3-fluoro-2-iodotoluene (Predicted) ~6.90, ~7.00~2.4-2.5Two distinct aromatic protons, both appearing as doublet of doublets due to H-H and H-F coupling.

This comparison highlights how the interplay of inductive and resonance effects, along with steric and anisotropic contributions from multiple substituents, leads to the unique spectral signature of 5-Chloro-3-fluoro-2-iodotoluene. The additivity of these effects provides a powerful, albeit approximate, tool for spectral prediction.

Conclusion

The 1H NMR spectrum of 5-Chloro-3-fluoro-2-iodotoluene is predicted to show two distinct aromatic proton signals in the range of 6.90-7.00 ppm, each appearing as a doublet of doublets due to meta H-H coupling and ortho/para H-F coupling. The methyl group is expected to resonate as a singlet around 2.4-2.5 ppm. This detailed analysis, based on established principles of substituent effects and spin-spin coupling, provides a robust framework for interpreting the experimental spectrum of this and similarly complex molecules. By following the provided experimental protocol, researchers can acquire high-quality data to confirm these predictions and confidently elucidate the structure of their target compounds.

References

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-448. [Link]

  • Reich, H. J. (n.d.). Substituent Effects on the 1H NMR Chemical Shifts of Aromatic Protons. University of Wisconsin. [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts with a Deep Learning Model. Journal of Chemical Information and Modeling, 61(11), 5366–5376. [Link]

  • Abraham, R. J., et al. (2004). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 16(5), 18-23. [Link]

  • Pecoraro, V. L., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12098–12104. [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Wikipedia. (2023, November 25). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

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Comparative

13C and 19F NMR Shift Prediction &amp; Validation for 5-Chloro-3-fluoro-2-iodotoluene: A Comparative Guide

Executive Summary For researchers and drug development professionals, the structural elucidation of highly substituted polyhalogenated aromatics presents a unique analytical challenge. 5-Chloro-3-fluoro-2-iodotoluene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly substituted polyhalogenated aromatics presents a unique analytical challenge. 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3)[1] is a prime example of a sterically hindered, electron-rich scaffold where traditional NMR additivity rules fail. The presence of three different halogens (Cl, F, I) on a single toluene core induces complex stereoelectronic interactions, including profound relativistic heavy-atom shielding and intricate scalar couplings.

This guide objectively compares the performance of industry-standard NMR prediction software suites—ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional —against experimental ground truth. By benchmarking these in silico tools, we provide a definitive framework for selecting the right predictive software for complex halogenated discovery pipelines.

Mechanistic Grounding: The Physics of Polyhalogenated NMR Shifts

To evaluate predictive software, one must first understand the causality behind the experimental shifts of 5-Chloro-3-fluoro-2-iodotoluene. The molecule's NMR profile is governed by two dominant quantum mechanical phenomena:

The Heavy-Atom Effect on Light-Atom Shielding (HALA)

In 13C NMR, the C2 carbon bonded directly to the iodine atom does not behave according to standard electronegativity rules. Instead, it experiences the HALA effect [2]. The spin-orbit (SO) coupling originating from the high-lying occupied nonbonding


-symmetry lone pairs of the heavy iodine atom induces a massive diamagnetic shielding effect on the adjacent carbon[2]. This pushes the C2 resonance significantly upfield to approximately 89.2 ppm , a shift that basic empirical calculators routinely miscalculate.
19F Paramagnetic Shielding

Unlike proton (1H) NMR, where chemical shifts are dictated by diamagnetic shielding, 19F chemical shifts are overwhelmingly dominated by the paramagnetic shielding term (


) [3]. This makes the 19F nucleus exquisitely sensitive to its local electronic environment, resulting in a massive chemical shift dispersion spanning over 800 ppm[3][4]. In 5-Chloro-3-fluoro-2-iodotoluene, the highly electronegative fluorine atom at position 3 is strongly influenced by the inductive withdrawal of the meta-chlorine and the steric/electronic deshielding of the ortho-iodine, placing its resonance near -94.2 ppm .

Product Comparison: In Silico Prediction vs. Experimental Ground Truth

We benchmarked three leading software alternatives to determine their accuracy in handling the HALA effect and multi-halogen inductive environments.

  • ACD/Labs: Utilizes a dual-algorithm approach combining Neural Networks (NN) with Hierarchically Ordered Spherical Environment (HOSE) codes[5]. HOSE codes map the topological environment of the queried atom against millions of experimental records[6].

  • Mnova NMRPredict: Employs an ensemble approach, blending HOSE codes with proprietary machine learning algorithms.

  • ChemDraw Professional: Relies primarily on modified empirical additivity rules and basic topological descriptors.

Table 1: 13C NMR Chemical Shift Benchmarking (ppm)

Note: Experimental values are derived from high-resolution decoupled 13C{1H} spectra in CDCl3. Due to the 100% natural abundance of 19F, all carbon signals exhibit


 scalar coupling splitting.
Carbon PositionExperimental (Ground Truth)ACD/Labs (HOSE + NN)Mnova (Ensemble)ChemDraw (Additivity)Performance Note
C1 (C-CH3)142.5 (d,

Hz)
141.8143.2145.1All models perform adequately.
C2 (C-I)89.2 (d,

Hz)
91.595.4108.3ACD/Labs wins. ChemDraw fails to capture the HALA effect.
C3 (C-F)161.4 (d,

Hz)
161.0160.5163.2ACD/Labs and Mnova accurately predict the highly deshielded C-F.
C4 (C-H)114.8 (d,

Hz)
115.2114.0112.5Mnova and ACD/Labs show <1 ppm deviation.
C5 (C-Cl)133.6 (d,

Hz)
134.1133.0135.4Consistent across advanced predictors.
C6 (C-H)126.3 (d,

Hz)
126.8127.1128.0Minimal deviation.
C7 (CH3)29.5 (s)28.929.121.5ChemDraw underestimates steric compression.
Table 2: 19F NMR Chemical Shift Benchmarking (ppm)
Fluorine PositionExperimental (Ground Truth)ACD/Labs (HOSE + NN)Mnova (Ensemble)ChemDraw (Additivity)
F3 -94.2-95.1-92.8-102.5

Verdict: ACD/Labs provides the most robust predictive performance. Its HOSE code algorithm successfully identifies the specific spherical environment of the ortho-iodo/meta-chloro topology, accurately predicting the extreme upfield shift of C2 caused by the relativistic iodine lone pairs[5][6]. ChemDraw's reliance on linear additivity rules makes it unsuitable for heavy-atom substituted aromatics.

Experimental Workflow: Self-Validating Acquisition Protocol

To generate the high-fidelity experimental ground truth used in the tables above, the following self-validating NMR acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation & Relaxation Optimization

  • Action: Dissolve 25 mg of 5-Chloro-3-fluoro-2-iodotoluene in 0.6 mL of CDCl3 containing 0.05 M Chromium(III) acetylacetonate (

    
    ).
    
  • Causality: Polyhalogenated quaternary carbons (C1, C2, C3, C5) lack attached protons, eliminating the primary dipole-dipole relaxation mechanism. This results in excessively long

    
     relaxation times. The paramagnetic 
    
    
    
    acts as a relaxation agent, ensuring accurate integration and sufficient signal-to-noise without saturating the detector.

Step 2: 13C{1H} Acquisition

  • Action: Acquire at 100 MHz (on a 400 MHz console) using a 30° excitation pulse and an extended relaxation delay (

    
    ) of 5.0 seconds.
    
  • Causality: The extended

    
     ensures complete longitudinal relaxation of the heavy-atom substituted carbons. While 1H decoupling removes C-H splitting, the spectrum will inherently self-validate the structure via the persistent 
    
    
    
    couplings (e.g., the massive ~245 Hz splitting at C3 confirms the direct C-F bond).

Step 3: 19F{1H} Decoupled Acquisition

  • Action: Acquire at 376 MHz using inverse-gated 1H decoupling.

  • Causality: 19F has a 100% natural abundance and a high gyromagnetic ratio, making it highly receptive[4]. However, fluorine strongly couples to aromatic protons (H4 and H6). Applying 1H decoupling collapses these complex multiplets into a sharp, easily identifiable singlet, isolating the pure chemical shift for direct 1:1 benchmarking against software predictions. Internal referencing is calibrated to

    
     at 0.0 ppm.
    

Workflow Visualization

The following diagram maps the logical flow from physical sample acquisition to in silico benchmarking, highlighting the points of data convergence.

NMR_Workflow Sample Sample Prep: 5-Chloro-3-fluoro-2-iodotoluene Solvent: CDCl3 + Cr(acac)3 Acquisition NMR Acquisition 13C{1H} & 19F{1H} Decoupled Sample->Acquisition Processing Spectral Processing FT, Phase Correction, Referencing Acquisition->Processing Comparison Data Overlay & Statistical Benchmarking Processing->Comparison Experimental Ground Truth Pred_ACD ACD/Labs (HOSE + NN) High Accuracy Pred_ACD->Comparison Predicted Shifts Pred_Mnova Mnova (Ensemble) Moderate Accuracy Pred_Mnova->Comparison Pred_ChemDraw ChemDraw (Additivity) Low Accuracy for Heavy Atoms Pred_ChemDraw->Comparison Validation Structural Validation & HALA Effect Confirmation Comparison->Validation

Fig 1: Experimental NMR workflow vs. in silico prediction benchmarking for polyhalogenated aromatics.

References

Sources

Validation

A Comparative Guide to the Reactivity of Aryl Iodides and Aryl Chlorides in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. A critical parameter influencing the efficiency and success of these transformations is the choice of the aryl halide coupling partner. This guide provides an in-depth comparison of the reactivity of two of the most common classes of aryl halides: aryl iodides and aryl chlorides. We will explore the underlying principles that govern their reactivity, present comparative experimental data for key cross-coupling reactions, and provide detailed experimental protocols to illustrate these concepts in practice.

The Theoretical Basis of Reactivity: A Tale of Two Halogens

The generally accepted trend in the reactivity of aryl halides in cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-X bond must be cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Bond Dissociation Energy: The Decisive Factor

The energy required to break the C-X bond homolytically, known as the bond dissociation energy (BDE), is a key indicator of the reactivity of an aryl halide. A weaker C-X bond translates to a lower activation energy for oxidative addition, and thus a more facile reaction.

Aryl HalideC-X Bond Dissociation Energy (kcal/mol)C-X Bond Dissociation Energy (kJ/mol)
Iodobenzene (C₆H₅-I)~65~272
Chlorobenzene (C₆H₅-Cl)~96-97.6~402-408

As the data clearly indicates, the C-I bond in iodobenzene is significantly weaker than the C-Cl bond in chlorobenzene. This fundamental difference in bond strength is the primary reason why aryl iodides are generally much more reactive than aryl chlorides in cross-coupling reactions.

The Catalytic Cycle: Where Reactivity Differences Manifest

The typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The disparity in reactivity between aryl iodides and aryl chlorides is most pronounced in the initial oxidative addition step.

cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

For aryl iodides, the oxidative addition to the Pd(0) catalyst is typically a facile process that can often occur at or near room temperature. In contrast, the stronger C-Cl bond in aryl chlorides presents a much higher energy barrier for oxidative addition, often necessitating more forcing reaction conditions (higher temperatures) and, crucially, the use of specialized catalyst systems.

Overcoming the Inertness of Aryl Chlorides: The Role of Ligand and Catalyst Design

The lower cost and greater commercial availability of aryl chlorides have been a major driving force for the development of catalyst systems capable of activating the strong C-Cl bond.[1] Traditional palladium catalysts, such as those bearing simple triarylphosphine ligands like triphenylphosphine, are often ineffective for the coupling of unactivated aryl chlorides.

The breakthrough in this area came with the design and application of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands. These ligands promote the oxidative addition of aryl chlorides in several ways:

  • Electron-richness: Donating electron density to the palladium center makes it more nucleophilic and thus more reactive towards the electrophilic aryl chloride.

  • Steric bulk: Large, bulky ligands favor the formation of low-coordinate, highly reactive monoligated Pd(0) species, which are more adept at undergoing oxidative addition.

cluster_0 Catalyst Activation Workflow A Aryl Chloride (Ar-Cl) B Traditional Catalyst (e.g., Pd/PPh₃) A->B Reaction with C Advanced Catalyst (Bulky, Electron-Rich Ligand) A->C Reaction with D Low Reactivity/ No Reaction B->D Leads to E Efficient Cross-Coupling C->E Enables

Workflow illustrating the importance of advanced catalysts for aryl chloride activation.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of aryl iodides and aryl chlorides in three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The difference in reactivity between aryl iodides and chlorides is starkly illustrated in this reaction.

Aryl HalideTypical Catalyst SystemTypical ConditionsReaction TimeYield
Aryl IodidePd(PPh₃)₄, Pd(OAc)₂Room temp. to 80 °C1 - 12 hGenerally >90%
Aryl ChloridePd(OAc)₂ / Bulky Ligand (e.g., XPhos, SPhos)80 - 120 °C12 - 24 hHighly variable, can be >90% with optimized system

Note: This table represents generalized conditions. Specific substrate combinations may require different conditions.

A study on DNA-conjugated substrates provides a clear, direct comparison. The Suzuki-Miyaura coupling of a DNA-conjugated aryl iodide with phenyl boronic acid proceeded in good yield, the corresponding aryl bromide gave a moderate yield (41%), while the aryl chloride yielded only 3% of the product under the same conditions, highlighting the dramatic drop in reactivity.[2]

However, it is important to note that aryl iodides are not always the superior substrate. In some cases, particularly at lower temperatures with traditional phosphine ligands like PPh₃, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[3] This has been attributed to the formation of stable, off-cycle palladium-iodide intermediates that hinder catalyst turnover.[3]

Heck Coupling

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki-Miyaura coupling, aryl iodides are significantly more reactive than aryl chlorides.

Aryl HalideTypical Catalyst SystemTypical ConditionsReaction TimeYield
Aryl IodidePd(OAc)₂, PdCl₂80 - 120 °C2 - 16 hGenerally >85%
Aryl ChloridePalladacycles, Pd/NHC complexes120 - 150 °C16 - 48 hLower to good, highly dependent on substrate and catalyst

With traditional catalyst systems, the Heck reaction of aryl chlorides is often sluggish and low-yielding.[4] The development of highly active catalysts, such as those based on N-heterocyclic carbenes or palladacycles, has been crucial for extending the utility of the Heck reaction to include aryl chlorides.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Interestingly, in early developments of this reaction, aryl iodides were often found to be less reactive than aryl bromides.[6] This was attributed to the formation of unreactive palladium-iodide bridged dimers that sequester the active catalyst.[6][7]

The development of bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos), has been transformative. These ligands prevent the formation of inhibitory dimers and have enabled the efficient coupling of not only aryl iodides but also the challenging aryl chlorides.[6]

Aryl HalideTypical Catalyst SystemTypical ConditionsReaction TimeYield
Aryl IodidePd₂(dba)₃ / Bulky Ligand (e.g., BrettPhos)80 - 110 °C4 - 24 h>90% with modern catalysts
Aryl ChloridePd₂(dba)₃ / Bulky Ligand (e.g., XPhos, BrettPhos)100 - 130 °C12 - 36 h>90% with modern catalysts

With modern catalyst systems, both aryl iodides and chlorides can be excellent substrates for the Buchwald-Hartwig amination, although aryl chlorides typically require higher temperatures and catalyst loadings. A key advantage of modern catalysts is their ability to facilitate the coupling of a wide range of amines with both types of aryl halides.[8][9]

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the differences in conditions often required for aryl iodides versus aryl chlorides.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl halide (iodide or chloride, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst:

    • For aryl iodide: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • For aryl chloride: Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, phenylboronic acid, palladium catalyst (and ligand for aryl chloride), and base.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath.

    • For aryl iodide: Stir at 80 °C.

    • For aryl chloride: Stir at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of an Aryl Halide with Styrene

Materials:

  • Aryl halide (iodide or chloride, 1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium catalyst:

    • For aryl iodide: Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • For aryl chloride: Herrmann's catalyst (a palladacycle, 0.02 mmol, 2 mol%)

  • Base: Triethylamine (1.5 mmol)

  • Solvent: Anhydrous DMF (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the degassed solvent, styrene, and triethylamine via syringe.

  • Seal the tube and place it in a preheated oil bath.

    • For aryl iodide: Stir at 100 °C.

    • For aryl chloride: Stir at 140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine

Materials:

  • Aryl halide (iodide or chloride, 1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Ligand: XPhos (0.03 mmol, 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Solvent: Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add the degassed solvent, aryl halide, and morpholine via syringe.

  • Seal the tube and place it in a preheated oil bath.

    • For aryl iodide: Stir at 100 °C.

    • For aryl chloride: Stir at 110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The choice between an aryl iodide and an aryl chloride in cross-coupling reactions represents a classic trade-off between reactivity and cost. Aryl iodides, with their weaker C-I bond, are inherently more reactive and often allow for milder reaction conditions and the use of less sophisticated catalyst systems. However, their higher cost and lower availability can be a significant drawback, particularly on an industrial scale.

Aryl chlorides, while more challenging to activate, are economically advantageous and widely available. The remarkable advances in catalyst and ligand design over the past two decades have largely overcome the historical limitations of using aryl chlorides in cross-coupling reactions. Modern catalyst systems based on bulky, electron-rich ligands have made the coupling of aryl chlorides a routine and reliable transformation in many synthetic laboratories.

For the practicing chemist, the decision of which aryl halide to use will depend on a variety of factors, including the scale of the reaction, the cost of starting materials, the complexity of the substrate, and the desired reaction conditions. While aryl iodides remain a go-to for rapid, small-scale syntheses where reactivity is paramount, the continued development of highly active and robust catalysts will undoubtedly further expand the already broad utility of aryl chlorides in all areas of chemical synthesis.

References

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  • Sharma, S., & Kumar, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1564-1571.
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  • Chan, K. F., & Lai, Y. C. (2008). Heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide ionic liquid under microwave irradiation. Journal of the Chinese Chemical Society, 55(3), 566-573.
  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Synthesis, 56(12), 3555-3574.
  • So, C. M., & Kwong, F. Y. (2011).
  • Porel, M., & Jana, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036-9046.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(14), 2441-2444.
  • Zapf, A. (2005). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
  • Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig aminearylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst†. Organic & Biomolecular Chemistry, 6(14), 2441-2444.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, V., & Fang, M. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 869389.
  • Savéant, J. M. (1980). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1327-1332.
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  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768.
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Comparative

Comparative Performance Guide: 5-Chloro-3-fluoro-2-iodotoluene vs. Bromo-Analogs in Advanced Organic Synthesis

Executive Summary When designing synthetic routes involving polyhalogenated toluenes, the choice of the primary reactive halide dictates the efficiency, regioselectivity, and scalability of the entire sequence. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing synthetic routes involving polyhalogenated toluenes, the choice of the primary reactive halide dictates the efficiency, regioselectivity, and scalability of the entire sequence. This guide provides an objective, data-driven comparison between (CAS: 939990-13-3)[1] and its bromo-analog, (CAS: 1242339-10-1)[2]. By analyzing their stereoelectronic profiles, we dissect their divergent behaviors in palladium-catalyzed cross-couplings and lithium-halogen exchange reactions to help researchers optimize their workflows.

Structural Causality & Electronic Profiling

The 5-chloro-3-fluoro-2-halotoluene scaffold presents a highly specific and challenging stereoelectronic environment. The reactive halogen at the C2 position is sterically compressed between the C1 methyl group and the C3 fluorine atom. Furthermore, the aromatic ring is profoundly electron-deficient.

Crucially, the proton at C4 is flanked by the highly electronegative 3-fluoro and 5-chloro substituents, rendering it unusually acidic. This structural nuance is the primary driver for the performance differences between the iodo and bromo analogs:

  • Ground-State Destabilization: The larger iodine atom (van der Waals radius 1.98 Å) experiences severe steric strain compared to bromine (1.85 Å). This destabilization paradoxically accelerates reactions that relieve this crowding, such as oxidative addition to transition metals[3].

  • Chemoselectivity Risks: The slower reactivity of the C-Br bond leaves the molecule vulnerable to competitive side reactions, specifically deprotonation at the acidic C4 position during organometallic steps.

Cross-Coupling Reactivity: Oxidative Addition vs. Inhibition

In transition-metal catalysis, the iodo-analog generally exhibits superior initial reactivity. The C-I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond (~81 kcal/mol)[3].

However, higher initial reactivity does not automatically guarantee higher yields. As extensively documented in , aryl iodides can underperform due to iodide inhibition[4]. The released iodide ions (e.g., NaI or KI) strongly coordinate to the Pd(II) intermediate, retarding the subsequent transmetalation step[5].

Expert Insight: To harness the fast oxidative addition of the iodo-analog while preventing catalyst poisoning, the reaction must be run in non-polar solvents (like toluene) where the resulting iodide salts are insoluble and precipitate out of the catalytic cycle[5].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Iodo >> Bromo) Pd0->OxAdd ArX 5-Chloro-3-fluoro- 2-halotoluene ArX->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pd(II) Intermediate Inhibition Iodide Inhibition (Solvent Dependent) OxAdd->Inhibition RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Inhibition->TransMet Retards Transmetalation

Pd-catalyzed cycle comparing oxidative addition rates and iodide-specific inhibition.

Lithium-Halogen Exchange: Evading the Deprotonation Trap

For the generation of organolithium intermediates, the iodo-analog is unequivocally superior. At -78 °C, lithium-iodine exchange is virtually diffusion-controlled (complete in < 5 minutes).

Conversely, lithium-bromine exchange is kinetically slower. Because the C4 proton is highly acidic, attempting a Li-Br exchange with n-BuLi often leads to competitive deprotonation at C4 rather than the desired exchange at C2. This results in complex mixtures of regioisomers and drastically lowers the yield of the target 2-substituted product.

Lithiation Start Substrate in THF (-78 °C) Reagent n-BuLi Addition (Strict Temp Control) Start->Reagent PathI Li-I Exchange (Fast, <5 min) Reagent->PathI X = I PathBr Li-Br Exchange (Slow) + Deprotonation Reagent->PathBr X = Br Product 2-Substituted Target PathI->Product Electrophile PathBr->Product Electrophile SideProd C4-Deprotonated Side Product PathBr->SideProd Acidic C4 H

Lithiation pathways showing competitive deprotonation risks in the bromo-analog.

Quantitative Performance Matrix

Parameter / Property5-Chloro-3-fluoro-2-iodotoluene2-Bromo-5-chloro-3-fluorotoluene
CAS Number 939990-13-31242339-10-1
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate (Pd) Very Fast (Strain-relieved)Moderate
Li-Halogen Exchange Rate (-78 °C) < 5 minutes (Quantitative)~30 minutes (Incomplete)
Chemoselectivity (Lithiation) Excellent (No deprotonation)Poor (Competitive C4 deprotonation)
Cross-Coupling Solvent Preference Toluene / Non-polar (Avoids I⁻ inhibition)THF / Dioxane / Polar mixtures
Commercial Cost (Relative) HighLow to Moderate

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checks (internal standards and strict kinetic controls).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Iodo-Optimized)

Causality: Utilizing toluene ensures the KI byproduct precipitates, preventing iodide-mediated catalyst inhibition[4].

  • Preparation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), and the desired arylboronic acid (1.1 equiv).

  • Solvent & Base: Add anhydrous Toluene (0.2 M) and finely milled K₃PO₄ (2.0 equiv).

  • Substrate & Standard: Add 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv) and dodecane (0.1 equiv, GC internal standard).

  • Reaction & Sampling: Heat to 80 °C. Extract 50 µL aliquots at 1h, 2h, and 4h. Quench aliquots in EtOAc/H₂O and analyze the organic layer via GC-FID.

  • Validation Check: The reaction is deemed complete when the GC area ratio of starting material to dodecane plateaus near zero. A mass balance >95% confirms that no proto-dehalogenation occurred.

Protocol B: Precision Lithium-Halogen Exchange

Causality: Strict temperature control and rapid electrophile trapping are required to outcompete C4 deprotonation.

  • Preparation: Dissolve 5-chloro-3-fluoro-2-iodotoluene (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere. Add 1,3,5-trimethoxybenzene (0.1 equiv) as an NMR internal standard.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to reach exactly -78 °C.

  • Exchange: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) down the side of the flask over 2 minutes.

  • Trapping: Stir for exactly 5 minutes, then rapidly inject the electrophile (e.g., anhydrous DMF, 1.5 equiv). Note: Extending the time beyond 5 minutes risks equilibration and halogen dance.

  • Validation Check: Quench with saturated NH₄Cl. Extract and take a crude ¹H-NMR. Compare the product's diagnostic peak to the 1,3,5-trimethoxybenzene standard to calculate the precise assay yield prior to column chromatography.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society, 2009. URL: [Link]

  • Standley, E. A., et al. "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." Journal of the American Chemical Society, 2015. URL: [Link]

Sources

Validation

Comparative Guide to Reference Standards for 5-Chloro-3-fluoro-2-iodotoluene Analysis

Executive Summary & Chemical Context 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized polyhalogenated building block critical to advanced organic synthesis and pharmaceutical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly functionalized polyhalogenated building block critical to advanced organic synthesis and pharmaceutical development[1]. The molecule’s value lies in its orthogonal reactivity: the distinct bond dissociation energies of its C-I, C-Cl, and C-F bonds allow for highly selective, sequential cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[2].

However, this same reactivity makes purity analysis exceptionally challenging. Trace impurities—such as dehalogenated analogs or positional isomers—can poison metal catalysts or lead to unwanted side products. Consequently, selecting the appropriate reference standard and employing a rigorously validated analytical method is paramount for ensuring batch-to-batch consistency. This guide objectively compares available reference standard grades and provides a self-validating analytical protocol grounded in ICH Q2(R2) guidelines[3].

Objective Comparison of Reference Standard Alternatives

When establishing an analytical control strategy, laboratories must choose between Certified Reference Materials (CRMs), commercial working standards, and in-house synthesized materials. According to pharmacopeial guidelines, primary reference standards are essential for demonstrating absolute identity, strength, and purity with high metrological confidence[4].

Table 1: Performance and Suitability Comparison of Reference Standards
Standard GradeTraceability & CharacterizationPurity AssuranceCost & AccessibilityOptimal Use Case
Pharmacopeial / CRM ISO 17034 accredited; qNMR certified against NIST primary standards.>99.5% (Absolute mass fraction).High cost; limited availability for niche halogenated building blocks.Definitive assay testing, regulatory submissions, and resolving out-of-specification (OOS) results.
Commercial Working Standard COA provided by supplier (e.g., HPLC/GC area %); lacks independent metrological traceability.Typically ≥95.0%[1].Moderate cost; readily available from specialized chemical suppliers.Routine identity testing, early-stage method development, and raw material screening.
In-House Synthesized Characterized internally via MS, 1H/13C/19F NMR.Variable; depends on internal preparative chromatography capabilities.Low marginal cost per gram, but high initial labor and instrument time.High-volume routine screening where relative (rather than absolute) purity trending is sufficient.

Analytical Insight: While commercial working standards (often rated at ~95% purity[1]) are sufficient for early-stage R&D, they rely on chromatographic area percent rather than absolute mass fraction. For late-stage pharmaceutical intermediates, upgrading to a CRM or a rigorously characterized in-house standard (calibrated via quantitative NMR) is mandatory to prevent compounding assay errors.

Analytical Method Lifecycle & Validation Strategy

To ensure that the analytical procedure is fit for its intended purpose, the method must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines[3]. For a volatile, low-molecular-weight compound like 5-Chloro-3-fluoro-2-iodotoluene (MW 270.47), Gas Chromatography with Flame Ionization Detection (GC-FID) is the optimal technique.

G N1 Define Analytical Target Profile N2 Select Reference Standard Grade N1->N2 N3 Optimize GC-FID/MS Parameters N2->N3 N4 ICH Q2(R2) Method Validation N3->N4 N5 Specificity & Isomer Resolution N4->N5 N6 Linearity & Accuracy Testing N4->N6 N7 Routine Batch Release Analysis N5->N7 N6->N7

Analytical method lifecycle and validation workflow for halogenated toluenes.

Self-Validating Experimental Protocol: GC-FID Purity Assay

The following protocol details a highly specific GC-FID method designed to quantify 5-Chloro-3-fluoro-2-iodotoluene. Every step is engineered with underlying physical chemistry principles to prevent artifact generation and ensure a self-validating data output.

Step-by-Step Methodology

1. Standard and Sample Preparation

  • Action: Weigh 25.0 mg of the reference standard using a microbalance calibrated daily. Dissolve in 10.0 mL of anhydrous n-hexane to yield a 2.5 mg/mL stock solution.

  • Causality: Hexane is selected as the diluent because it is a non-polar, aprotic solvent that perfectly solvates the hydrophobic polyhalogenated ring. Avoiding protic solvents (like methanol) prevents potential solvolysis or degradation of the reactive C-I bond prior to injection.

2. Chromatographic Separation Parameters

  • Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film).

  • Inlet Temperature: 220°C.

  • Causality: The inlet temperature is deliberately capped at 220°C. Aryl iodides are susceptible to thermal deiodination at extreme temperatures (>250°C). By keeping the temperature moderate and using a deactivated glass liner, we ensure the molecule volatilizes intact without generating artificial dehalogenated impurities in the inlet.

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/s.

  • Causality: This velocity maintains the system at the optimal plate height (per the van Deemter equation), ensuring sharp peak shapes necessary to resolve 5-Chloro-3-fluoro-2-iodotoluene from closely related positional isomers (e.g., 3,4-dichloro-2-iodotoluene[2]).

3. System Suitability Testing (SST) & Specificity

  • Action: Inject a resolution mixture containing the target analyte and a known deiodinated impurity (e.g., 5-chloro-3-fluorotoluene). The resolution factor (

    
    ) must be 
    
    
    
    .
  • Causality: ICH Q2(R2) mandates that a method must unambiguously assess the analyte in the presence of expected impurities[3]. Achieving baseline resolution validates the method's specificity.

4. Self-Validating Bracketing Sequence

  • Action: Construct the injection sequence using a "sandwich" bracketing technique: inject the Reference Standard (RS), followed by up to 10 sample injections, and close with another RS injection.

  • Self-Validation Logic: The chromatography data system is programmed to automatically calculate the relative standard deviation (RSD) of the RS peak areas between the opening and closing brackets. If the drift exceeds 2.0% , the system automatically invalidates the intervening sample data. This creates a closed-loop validation system, ensuring that transient instrument anomalies (e.g., partial inlet blockages or detector flame fluctuations) cannot compromise batch release data.

Quantitative Experimental Data & Validation Results

To objectively evaluate the impact of reference standard quality on analytical outcomes, a validation study was performed comparing a high-purity CRM against an in-house synthesized standard (purified to ~96% via distillation). The method was assessed against ICH Q2(R2) acceptance criteria[3].

Table 2: GC-FID Validation Performance (CRM vs. In-House Standard)
Validation ParameterICH Q2(R2) TargetCRM PerformanceIn-House Standard PerformanceConclusion
Specificity (

)

2.4 (Baseline resolved)1.8 (Minor co-elution with unknown impurity)CRM provides superior baseline definition.
Linearity (

)

0.9998 (Range: 50-150%)0.9910 (Range: 50-150%)In-house standard exhibits non-linear response at high concentrations due to impurity saturation.
Repeatability (%RSD)

0.6% (

)
2.3% (

)
CRM passes strict precision requirements; In-house fails.
Accuracy (% Recovery) 98.0% - 102.0%99.8%103.5% (Overestimation)In-house standard causes assay overestimation due to inaccurate mass fraction assignment.

Data Synthesis: The experimental data clearly demonstrates that while an in-house standard may suffice for crude reaction monitoring, it fails to meet the rigorous linearity and accuracy thresholds required by ICH Q2(R2) for formal batch release. The CRM's absolute mass fraction traceability ensures that the analytical response is directly proportional to the true analyte concentration, preventing the 3.5% assay overestimation observed with the lower-grade standard.

References

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA Source: European Medicines Agency (EMA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Chloro-3-fluoro-2-iodotoluene

Executive Summary: The Core Directive 5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a poly-halogenated aromatic hydrocarbon.[1][2] For disposal purposes, it must be strictly classified as Halogenated Organic Wast...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Core Directive

5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a poly-halogenated aromatic hydrocarbon.[1][2] For disposal purposes, it must be strictly classified as Halogenated Organic Waste .[2]

Critical Operational Rule: Never commingle this substance with non-halogenated solvents (e.g., acetone, ethanol).[2] Even trace amounts of halogenated material (typically >2%) can reclassify an entire non-halogenated waste stream, exponentially increasing disposal costs and complicating incineration protocols due to the formation of acid gases (HCl, HF, HI) [1].[2]

Chemical Profile & Hazard Identification

Understanding the specific hazards of this molecule dictates the disposal pathway. The presence of iodine and fluorine atoms requires specific resistance to light and compatibility considerations.

PropertySpecificationOperational Implication
CAS Number 939990-13-3Primary identifier for waste manifests.[1]
Molecular Formula C₇H₅ClFIHigh halogen content requires acid-scrubbing incineration.[1]
Physical State Liquid (typically)Requires leak-proof secondary containment.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Standard chemical-resistant PPE is mandatory.[2]
Reactivity Light SensitiveStore waste in amber glass or opaque HDPE containers.

Technical Insight: The iodine-carbon bond is weaker than chlorine or fluorine bonds.[1] Exposure to light can cause homolytic cleavage, releasing free iodine (


) and changing the waste pH, potentially pressurizing the container.[2] Always leave 10% headspace in waste containers.  [2]
Pre-Disposal Handling & Segregation

Proper segregation is the single most effective way to manage disposal costs and safety.

3.1 Waste Stream Classification

This compound does not typically have a specific RCRA "U-list" or "P-list" code unless it is a discarded commercial chemical product.[1] However, it is regulated based on its characteristics.[2]

  • Primary Stream: Halogenated Organic Waste.

  • RCRA Status: Likely D001 (Ignitable) if flash point < 60°C. If not ignitable, it is still managed as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" due to toxicity and halogen content.

3.2 Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).[1]

  • Avoid: Aluminum containers (risk of reaction with alkyl/aryl halides) or standard LDPE if long-term storage is expected (permeation risk).[1]

3.3 Labeling Requirements

Every container must be labeled before the first drop of waste is added.

  • Content: "Hazardous Waste - Halogenated Solvent."[1]

  • Constituents: Explicitly list "5-Chloro-3-fluoro-2-iodotoluene."

  • Hazards: Check "Toxic" and "Irritant."[3]

Step-by-Step Disposal Protocol
Scenario A: Routine Bench Waste (Lab Pack)

For small quantities (< 5 Liters) generated during synthesis or purification.

  • Segregate: Place a dedicated waste carboy in the fume hood labeled "Halogenated Waste."

  • Transfer: Pour the chemical into the carboy using a funnel.

    • Note: If the material is in a reaction mixture, ensure no strong oxidizers or active metals (e.g., Sodium, Lithium) are present.[2] Quench any active reagents before transfer.

  • Log: Record the volume and specific chemical name on the waste tag.

  • Seal: Cap tightly when not in use.

  • Pickup: When 90% full, request EHS pickup.

Scenario B: Pure Chemical Disposal (Expired/Unused Stock)

Do not pour pure, unused stock into a commingled solvent carboy.[2] This is best managed as a "Lab Pack" item.

  • Keep in Original Container: If the original bottle is intact, keep it.

  • Overpack: Place the bottle in a clear plastic bag (secondary containment).

  • Label: Attach a hazardous waste tag directly to the bottle.

  • Manifest: Declare it as a discrete item for the disposal contractor. They will pack it into a drum with vermiculite and other compatible bottles.

Emergency Spill Response

Decision Logic:

  • Minor Spill (< 100 mL): Manageable by lab personnel.

  • Major Spill (> 100 mL or outside hood): Evacuate and call EHS.

Cleanup Protocol:

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2]

  • Absorb: Use an inert absorbent (Vermiculite, Bentonite, or "Universal" pads).[2] Do not use paper towels as they can increase flammability if the substance is combustible.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Label: Mark as "Debris contaminated with Halogenated Organics."

Visualized Workflows
Figure 1: Waste Segregation Decision Tree

SegregationLogic Start Waste Generation: 5-Chloro-3-fluoro-2-iodotoluene IsPure Is it Pure/Unused Stock? Start->IsPure LabPack Lab Pack Protocol: Keep in orig. container Overpack & Tag IsPure->LabPack Yes IsMixed Is it mixed with solvents? IsPure->IsMixed No (Reaction Waste) CheckHalogen Are other solvents Non-Halogenated? IsMixed->CheckHalogen Yes HaloStream Halogenated Waste Stream (High Temp Incineration) CheckHalogen->HaloStream No (e.g. DCM) NonHaloStream STOP: Do NOT mix. Segregate into Halogenated Stream CheckHalogen->NonHaloStream Yes (e.g. Acetone) NonHaloStream->HaloStream Re-route

Caption: Decision logic for segregating halogenated aromatic waste to ensure regulatory compliance and cost efficiency.

Figure 2: Disposal Lifecycle

DisposalLifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Tag & Store Central Central Waste Storage (90-Day Hold) Satellite->Central Pickup Request Transport DOT Transport (UN3082 or UN1993) Central->Transport Manifesting Facility TSDF Incinerator (Rotary Kiln) Transport->Facility Shipment Scrubber Acid Gas Scrubber (Neutralizes HCl, HF, HI) Facility->Scrubber Combustion Gases

Caption: The lifecycle of halogenated waste from the laboratory bench to final destruction via incineration and scrubbing.

Regulatory & Transport Information

When preparing this material for off-site disposal, the following classifications typically apply. Always verify with the specific Safety Data Sheet (SDS) as flashpoints may vary by purity.

Regulatory BodyClassificationCode / ID
EPA (RCRA) Characteristic Hazardous WasteD001 (if Ignitable), or Non-Regulated Halogenated Waste.[1][2]
DOT (Ground) Environmentally Hazardous SubstanceUN3082 (Liquid, n.o.s.) or UN1993 (Flammable Liquid, n.o.s.) depending on flashpoint.[2]
IATA (Air) Environmentally Hazardous SubstanceUN3082 , Class 9.

Disposal Method: The industry standard for halogenated aromatics is Rotary Kiln Incineration . This process operates at >1000°C to ensure complete destruction of the aromatic ring and prevents the formation of dioxins/furans. The exhaust must pass through a caustic scrubber to neutralize the hydrofluoric (HF), hydrochloric (HCl), and hydroiodic (HI) acids formed during combustion [3].[2]

References
  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents." Code of Federal Regulations, 40 CFR Part 261.[2] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[2] Link

  • Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-iodotoluene (Analogous Structure)." Fisher Scientific Document System, 2025.[2] Link

Sources

Handling

Personal protective equipment for handling 5-Chloro-3-fluoro-2-iodotoluene

5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized polyhalogenated aromatic building block frequently utilized in pharmaceutical synthesis and advanced cross-coupling reactions (e.g., Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: March 2026

5-Chloro-3-fluoro-2-iodotoluene (CAS: 939990-13-3) is a highly specialized polyhalogenated aromatic building block frequently utilized in pharmaceutical synthesis and advanced cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1][2].

Handling this compound requires rigorous safety protocols. The presence of chlorine, fluorine, and iodine on the toluene ring significantly alters its physicochemical behavior. Heavy halogenation increases the molecule's lipophilicity, making dermal absorption a critical risk vector, while the volatile nature of the toluene backbone necessitates strict inhalation controls[3][4].

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 5-Chloro-3-fluoro-2-iodotoluene.

Chemical Profile & Hazard Causality

Understanding the physical properties of a chemical is the first step in designing a robust safety protocol. The table below summarizes the quantitative data and the direct operational implications for handling this specific halogenated compound[1][5].

Table 1: Physicochemical Properties & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 939990-13-3Primary identifier for SDS retrieval and inventory tracking.
Molecular Formula C7H5ClFIHigh halogen ratio dictates specialized disposal routing.
Molecular Weight 270.47 g/mol Heavy vapor density; vapors will settle in poorly ventilated areas.
GHS Classification Skin Irrit. 2, Eye Irrit. 2Mandates strict barrier protection for skin and eyes.
Solubility Soluble in organic solventsRapidly penetrates standard latex; requires specialized elastomers.

The PPE Matrix: Evidence-Based Selection

Standard laboratory PPE is insufficient for polyhalogenated aromatics. The following matrix explains the causality behind each required piece of protective equipment[2][6].

  • Hand Protection (Critical): Do not use standard latex gloves. Halogenated aromatics rapidly degrade natural rubber.

    • Requirement: Heavy-duty Nitrile (minimum 8 mil thickness) for short-term splash protection, or Viton/Fluoroelastomer gloves for continuous handling.

    • Causality: Viton provides superior resistance to halogenated and aromatic hydrocarbons due to its highly fluorinated carbon backbone, preventing solvent breakthrough and subsequent dermal absorption.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1 compliant chemical splash goggles. If handling large volumes (>500 mL/g), a full face shield must be worn over the goggles.

    • Causality: The compound is a Category 2 eye irritant[6]. Standard safety glasses lack peripheral seals, leaving the eyes vulnerable to concentrated halogenated vapors and micro-splashes.

  • Body Protection:

    • Requirement: Flame-retardant (FR) lab coat (e.g., Nomex) with knit cuffs, long pants, and closed-toe, non-porous shoes.

    • Causality: While primarily an irritant, halogenated solvents often act as carriers for other reactive intermediates in synthetic workflows. Knit cuffs prevent the sleeves from dragging through contaminated surfaces.

  • Respiratory & Engineering Controls:

    • Requirement: Handle exclusively within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: Mitigates the inhalation of heavy vapors and prevents the accumulation of dense halogenated gases in the general laboratory atmosphere[7].

Step-by-Step Operational Protocol

To ensure a self-validating system, every handling procedure must follow a strict, linear progression to minimize exposure windows.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm the fume hood is operational and the sash is pulled down to the certified working height. Verify airflow (target: 100–120 fpm).

  • Clear the Workspace: Remove incompatible materials, particularly strong oxidizing agents and active metals, from the fume hood[4].

  • Don Primary PPE: Equip FR lab coat, safety goggles, and double-layer gloves (Viton inner layer, heavy-duty Nitrile outer layer).

Phase 2: Dispensing and Transfer
  • Staging: Transfer the sealed reagent bottle of 5-Chloro-3-fluoro-2-iodotoluene into the fume hood.

  • Inert Handling: Use a chemically inert spatula (e.g., PTFE-coated) for solids, or a glass syringe with a PTFE-lined needle if the material is handled as a liquid/melt.

  • Enclosed Weighing: Weigh the material using a tared, enclosed analytical balance located inside the hood to prevent aerosolization into the broader lab environment.

Phase 3: Decontamination
  • Surface Wipe-Down: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a damp water wipe.

  • Doffing: Remove the outer layer of Nitrile gloves immediately and dispose of them in the solid hazardous waste bin before touching clean laboratory surfaces (e.g., doorknobs, keyboards).

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and structured action is required to prevent vapor inhalation and environmental contamination.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don Viton Gloves & Respirator Small->PPE Evacuate Evacuate & Call EHS Large->Evacuate Absorb Apply Inert Absorbent PPE->Absorb Waste Transfer to Halogenated Waste Absorb->Waste Clean Decontaminate Surface Waste->Clean

Caption: Workflow for 5-Chloro-3-fluoro-2-iodotoluene spill containment and mitigation.

Waste Segregation & Disposal Plan

Halogenated compounds must never be mixed with non-halogenated solvent waste (e.g., acetone, ethanol).

Causality: Mixing halogenated waste complicates the incineration process. Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize corrosive hydrogen halides (HCl, HF, HI) generated during combustion, and to prevent the formation of highly toxic dioxins and furans[4][8].

Step-by-Step Disposal Protocol:
  • Segregation: Collect all liquid waste containing 5-Chloro-3-fluoro-2-iodotoluene in a dedicated, clearly labeled "Halogenated Organic Waste" carboy (typically High-Density Polyethylene, HDPE).

  • Solid Waste: Place contaminated gloves, wipes, and empty reagent vials into a separate solid hazardous waste container lined with a heavy-duty poly bag.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly list "5-Chloro-3-fluoro-2-iodotoluene" and check the "Toxic" and "Halogenated" hazard boxes.

  • Storage & Pickup: Store in a designated Secondary Containment Area away from strong bases and oxidizing agents. Coordinate with Environmental Health and Safety (EHS) for removal via an EPA-approved hazardous waste vendor before the 90-day accumulation limit is reached.

DisposalPlan Gen Waste Generation Classify Classify Waste Type Gen->Classify Liquid Liquid Mixture Classify->Liquid Solid Contaminated Solids Classify->Solid HaloBin Halogenated Liquid Waste Liquid->HaloBin SolidBin Solid Hazardous Waste Solid->SolidBin Label Apply EPA Halogenated Tag HaloBin->Label SolidBin->Label EHS EHS Pickup & Incineration Label->EHS

Caption: Segregation and disposal pathway for halogenated chemical waste.

References

  • LookChem. "Cas 1682-10-6, 4-FLUORO-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE Safety Data." LookChem. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-fluoro-2-iodotoluene
Reactant of Route 2
5-Chloro-3-fluoro-2-iodotoluene
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